Taxachitriene B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H42O12 |
|---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
[(2R,3Z,5S,7S,8E,10S,11R,13S)-2,3,5,7-tetraacetyloxy-10-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate |
InChI |
InChI=1S/C30H42O12/c1-14-24(38-16(3)32)11-22-23(37)10-21(13-31)26(40-18(5)34)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3/b21-10+,28-15-/t22-,23-,24-,25-,26-,29+/m0/s1 |
InChI Key |
HTILKAOQIFDEET-LBAPPZQKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Path to Taxachitriene B: A Deep Dive into its Biosynthesis
For Immediate Release
A comprehensive guide detailing the biosynthetic pathway of Taxachitriene B, a key intermediate in the complex network of taxoid biosynthesis, is now available for researchers, scientists, and drug development professionals. This technical whitepaper provides an in-depth exploration of the enzymatic steps leading to this crucial precursor of various bioactive taxanes, offering valuable insights for metabolic engineering and synthetic biology efforts.
The biosynthesis of this compound is a multi-step process originating from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The pathway is initiated by the cyclization of GGPP, a reaction catalyzed by the enzyme taxadiene synthase (TS), to form the foundational taxane (B156437) skeleton, taxa-4(5),11(12)-diene. This pivotal step commits the precursor to the taxoid biosynthetic pathway.
Following the formation of the initial taxane core, a series of oxidative modifications are carried out by a versatile class of enzymes known as cytochrome P450 monooxygenases (CYP450s). The first of these modifications is the hydroxylation of taxa-4(5),11(12)-diene at the C5α position, which is accompanied by a migration of the double bond to form taxa-4(20),11(12)-dien-5α-ol. This reaction is catalyzed by the specific enzyme taxadiene 5α-hydroxylase, a member of the CYP725A family.
While the complete enzymatic cascade leading to this compound from taxa-4(20),11(12)-dien-5α-ol is still under active investigation, it is understood to involve a series of subsequent, highly specific hydroxylation and acylation reactions. These transformations are orchestrated by a suite of additional cytochrome P450 enzymes and various acyltransferases, each exhibiting remarkable regio- and stereospecificity. The precise sequence and interplay of these enzymes are what ultimately determine the structure of this compound and other taxoid derivatives. The complexity of this pathway suggests a network of intersecting and branching reactions rather than a simple linear progression.
This guide summarizes the current understanding of this intricate pathway and presents available quantitative data in a structured format for easy comparison. Furthermore, it provides detailed experimental protocols for key assays, empowering researchers to further unravel the remaining mysteries of taxoid biosynthesis.
Quantitative Data Summary
| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/mg protein/h) | Optimal pH |
| Taxadiene Synthase (TS) | Geranylgeranyl Diphosphate (GGPP) | Taxa-4(5),11(12)-diene | ~1.5 | ~5.8 | 8.5 |
| Taxadiene 5α-hydroxylase | Taxa-4(5),11(12)-diene | Taxa-4(20),11(12)-dien-5α-ol | ~7 | Not Reported | 7.4 |
| Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α-ol | Taxa-4(20),11(12)-diene-5α,13α-diol | 24 ± 9 | Not Reported | 7.5 |
| Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α-yl acetate | Taxa-4(20),11(12)-diene-5α-acetoxy-13α-ol | 14 ± 4 | Not Reported | 7.5 |
| Taxoid 14β-hydroxylase | 5α-acetoxy-10β-hydroxy taxadiene | 5α-acetoxy-10β,14β-dihydroxy taxadiene | ~50 | Not Reported | 7.5 |
Experimental Protocols
Taxadiene Synthase Assay
This protocol outlines the measurement of taxadiene synthase activity by quantifying the conversion of [3H]GGPP to radiolabeled taxadiene.
Materials:
-
Enzyme extract containing taxadiene synthase
-
[1-3H]Geranylgeranyl diphosphate (GGPP)
-
Assay buffer (e.g., 50 mM HEPES, pH 8.5, 10 mM MgCl2, 5 mM DTT)
-
Silica (B1680970) gel for column chromatography
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing assay buffer, a specific amount of enzyme extract, and [1-3H]GGPP.
-
Incubate the reaction mixture at 31°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a volume of cold hexane and vortexing vigorously to extract the nonpolar product, taxadiene.
-
Separate the hexane layer and pass it through a small column of silica gel to remove any remaining polar substrates.
-
Elute the taxadiene from the silica gel with hexane.
-
Add the hexane eluate to a scintillation vial containing a suitable scintillation cocktail.
-
Quantify the amount of radiolabeled taxadiene produced using a scintillation counter.
-
Calculate the enzyme activity based on the specific activity of the [3H]GGPP and the amount of product formed per unit time per amount of protein.
Cytochrome P450 Hydroxylase Activity Assay with Taxoid Substrates
This protocol describes a general method for assaying the activity of cytochrome P450 enzymes involved in taxoid biosynthesis using a taxoid substrate.
Materials:
-
Microsomal preparation or recombinant P450 enzyme
-
Taxoid substrate (e.g., taxa-4(20),11(12)-dien-5α-ol)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plate or High-Performance Liquid Chromatography (HPLC) system
-
Appropriate standards for product identification
Procedure:
-
Set up the reaction mixture containing the assay buffer, microsomal preparation or recombinant enzyme, and the taxoid substrate.
-
Pre-incubate the mixture at the optimal temperature (e.g., 31°C) for a few minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction for a specific time, allowing the hydroxylation to proceed.
-
Terminate the reaction by adding a water-immiscible organic solvent, such as ethyl acetate, and vortexing to extract the products.
-
Separate the organic phase, evaporate it to dryness, and redissolve the residue in a small volume of a suitable solvent.
-
Analyze the products by TLC or HPLC. For TLC, spot the sample on a silica gel plate and develop it with an appropriate solvent system. Visualize the spots under UV light or by staining. For HPLC, inject the sample onto a suitable column and elute with a gradient of solvents.
-
Identify and quantify the hydroxylated product by comparing its retention time and/or mass spectrum with that of an authentic standard.
-
Enzyme activity can be expressed as the amount of product formed per unit time per milligram of protein.
Visualizing the Biosynthetic Network
To better understand the intricate relationships within the this compound biosynthetic pathway, the following diagrams have been generated using the DOT language.
The Nexus of Taxane Biosynthesis: Unraveling the Path to Paclitaxel
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of paclitaxel (B517696), a potent anti-cancer agent. While the specific intermediate "Taxachitriene B" was not prominently identified in the reviewed scientific literature as a key player in the paclitaxel pathway, this document will focus on the well-established intermediates and their enzymatic transformations leading to the synthesis of this vital chemotherapeutic. Furthermore, we will delve into the molecular signaling pathways modulated by paclitaxel, offering a comprehensive resource for researchers in oncology and drug discovery.
The Paclitaxel Biosynthetic Pathway: A Multi-Step Enzymatic Cascade
The biosynthesis of paclitaxel is a complex, multi-step process originating from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). This intricate pathway involves a series of cyclization, hydroxylation, and acylation reactions catalyzed by a host of specific enzymes. The core taxane (B156437) skeleton is first assembled and then elaborately decorated to yield the final paclitaxel molecule.
The initial committed step is the cyclization of GGPP to taxa-4(5),11(12)-diene, a reaction catalyzed by taxadiene synthase. This is followed by a series of ten oxidation reactions to form taxadiene-5α-acetoxy-10β-ol. Subsequent hydroxylations and esterifications lead to the formation of 10-deacetyl-baccatin III, a key intermediate. The final stages of the pathway involve the attachment of a C13 side chain to baccatin (B15129273) III, ultimately yielding paclitaxel.[1]
A simplified overview of the key enzymatic steps in the paclitaxel biosynthetic pathway is presented below:
Caption: A simplified workflow of the major enzymatic steps in the paclitaxel biosynthetic pathway.
Quantitative Data on Key Paclitaxel Precursors
The production of paclitaxel and its precursors in both natural sources and engineered systems is a significant area of research. Below is a summary of reported yields for key intermediates in heterologous expression systems.
| Intermediate | Host Organism | Titer (mg/L) | Reference |
| Taxadiene | Saccharomyces cerevisiae | 2.02 ± 0.40 | [2] |
| Oxygenated Taxanes | Saccharomyces cerevisiae | 39.0 ± 5.7 | [3] |
| Taxadien-5α-yl-acetate | Saccharomyces cerevisiae | 3.7 | [3] |
Experimental Protocols
General Protocol for the Isolation and Purification of Taxanes
The isolation of taxanes from natural sources, such as Taxus species, or from cell cultures typically involves solvent extraction followed by chromatographic separation.
Materials:
-
Plant material (e.g., fresh clippings of Taxus species)
-
Ethanol (50-80% in water) or Methanol (B129727)/Acetone (B3395972) (50-95% in water)
-
Charcoal (activated)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, acetonitrile (B52724), water)
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)
Procedure:
-
Extraction: Mix fresh plant material with an ethanol/water or methanol/acetone/water solvent mixture to extract the crude taxane mixture.[4][5]
-
Decolorization: Treat the crude extract with activated charcoal to remove pigments and other impurities.[4][5]
-
Solvent Removal: Remove the organic solvent from the extract, typically through rotary evaporation.
-
Partitioning: Partition the aqueous residue against a non-polar solvent like hexane to remove lipids. Subsequently, extract the taxanes into a moderately polar solvent such as chloroform.
-
Chromatography:
-
Normal-Phase Chromatography: Subject the concentrated extract to normal-phase column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[5] This step separates taxanes based on polarity.
-
Reverse-Phase HPLC: Further purify the fractions containing taxanes using reverse-phase HPLC. A common mobile phase is a gradient of acetonitrile and water.[4][6] This method separates individual taxanes like paclitaxel, cephalomannine, and baccatin III.
-
-
Crystallization: The purified taxanes can be obtained in solid form by crystallization from an appropriate solvent system.
General Protocol for Characterization of Taxanes by Mass Spectrometry and NMR
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the purified taxane in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode for the analysis of taxanes.
-
Analysis: Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. High-resolution mass spectrometry is crucial for determining the elemental composition. The fragmentation data provides structural information about the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a sufficient amount of the purified taxane in a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are essential to establish proton-proton and proton-carbon correlations.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlation peaks to determine the complete chemical structure of the taxane.
Paclitaxel's Impact on Cellular Signaling Pathways
Paclitaxel exerts its potent anti-cancer effects by targeting microtubules and modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The two primary pathways affected are the PI3K/AKT and MAPK signaling cascades.
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival and proliferation. Paclitaxel has been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis in cancer cells.[7][8][9]
Caption: Paclitaxel inhibits the PI3K/AKT signaling pathway, leading to reduced cell proliferation and survival, and promotion of apoptosis.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and stress responses. Paclitaxel can activate components of the MAPK pathway, such as JNK and p38, which can contribute to the induction of apoptosis.[10][11]
Caption: Paclitaxel can activate the JNK/p38 MAPK pathway, contributing to the induction of apoptosis in cancer cells.
Conclusion
The biosynthesis of paclitaxel is a testament to the intricate and elegant chemistry of nature. While the specific role of "this compound" remains to be elucidated within the broader context of taxane metabolism, the scientific community has made remarkable strides in mapping the complex enzymatic reactions that lead to this life-saving drug. A thorough understanding of this pathway, coupled with insights into the molecular mechanisms of paclitaxel's action on critical signaling pathways, is paramount for the continued development of novel anti-cancer therapies and for optimizing the production of this invaluable compound. This guide serves as a foundational resource for professionals dedicated to advancing the frontiers of cancer research and drug development.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. Developing a Yeast Platform Strain for an Enhanced Taxadiene Biosynthesis by CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the biosynthesis of oxygenated and acetylated Taxol precursors in Saccharomyces cerevisiae using advanced bioprocessing strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 5. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 6. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 7. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Polska Bibliografia Lekarska [pbl.gbl.waw.pl]
- 10. researchgate.net [researchgate.net]
- 11. MAPK signaling downstream to TLR4 contributes to paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Taxachitriene B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxachitriene B is a naturally occurring taxane (B156437) diterpenoid isolated from the Chinese Yew, Taxus chinensis. As a member of the taxane family, which includes the potent anticancer drug paclitaxel (B517696) (Taxol®), this compound is of significant interest to the scientific community for its potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its biological activities, presented in a format tailored for researchers and drug development professionals.
Physical and Chemical Properties
The physical and chemical properties of this compound have been characterized through various analytical techniques. A summary of these properties is presented in the table below, compiled from available literature. It is important to note that some discrepancies exist in reported values, which may be attributed to different experimental conditions or the presence of isomers.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₂O₁₂ | [1] |
| Molecular Weight | 594.65 g/mol | Calculated |
| Melting Point | 225-227 °C | [2] |
| Optical Rotation | +29° (c 0.1, MeOH) | [2] |
| Appearance | Amorphous powder | Inferred from isolation protocols |
| Solubility | Soluble in methanol (B129727), ethanol, ethyl acetate (B1210297), chloroform | Inferred from isolation protocols |
| CAS Number | 167906-75-4 | [1] |
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features: Based on the known structure of this compound, the ¹H NMR spectrum is expected to show characteristic signals for:
-
Acetyl Protons: Several singlets in the δ 2.0-2.5 ppm region corresponding to the multiple acetate groups.
-
Methylene and Methine Protons: A complex series of multiplets in the δ 1.0-6.0 ppm range, corresponding to the protons on the taxane core.
-
Hydroxyl Protons: Broad singlets that may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Key expected signals include:
-
Carbonyl Carbons: Resonances in the δ 170-180 ppm region from the acetate groups.
-
Olefinic Carbons: Signals in the δ 120-140 ppm range corresponding to the carbon-carbon double bonds within the taxane core.
-
Oxygenated Carbons: Resonances in the δ 60-90 ppm range for carbons attached to hydroxyl or acetate groups.
-
Aliphatic Carbons: Signals in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3500-3200 (broad) |
| C-H (alkane) | 3000-2850 |
| C=O (ester) | 1750-1735 (strong) |
| C=C (alkene) | 1680-1640 (weak) |
| C-O (ester, alcohol) | 1300-1000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of acetate groups and water molecules.
Experimental Protocols
Isolation of this compound from Taxus chinensis
The following is a generalized experimental protocol for the isolation of taxane diterpenoids, including this compound, from Taxus chinensis, based on common practices in natural product chemistry. For the specific, detailed protocol for this compound, researchers must consult the primary literature (Fang et al., 1995).
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited in the public domain, its structural similarity to other taxanes suggests it may possess cytotoxic properties. The primary mechanism of action for many taxanes is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.
General Mechanism of Action for Taxanes
Taxanes bind to the β-tubulin subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This binding stabilizes the microtubules, preventing their depolymerization. This disruption of microtubule dynamics has profound effects on rapidly dividing cells, such as cancer cells.
References
Taxachitriene B molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxachitriene B is a naturally occurring taxoid compound isolated from the Chinese yew, Taxus chinensis. As a member of the taxane (B156437) diterpenoid family, it shares a structural relationship with the well-known anticancer drug, paclitaxel (B517696) (Taxol). This technical guide provides a concise summary of the known physicochemical properties of this compound. However, it is important to note that, to date, there is a significant lack of publicly available research on the specific biological activities, experimental protocols, and associated signaling pathways for this particular compound.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for any experimental design, including dosage calculations and analytical method development.
| Property | Value |
| Molecular Formula | C₃₀H₄₂O₁₂ |
| Molecular Weight | 594.65 g/mol |
| Source | Taxus chinensis |
Biological Activity and Research Data
Extensive literature searches for the biological evaluation, cytotoxicity, anti-inflammatory effects, and impact on cancer cell lines of this compound did not yield specific data for this compound. Research in the field has predominantly focused on other taxoids isolated from Taxus species. While numerous studies have reported on the isolation and general cytotoxicity of taxane diterpenoids from Taxus chinensis against various human tumor cells, specific activity metrics and detailed mechanistic studies for this compound are not available in the current body of scientific literature.
Therefore, detailed experimental protocols for biological assays and diagrams of signaling pathways directly modulated by this compound cannot be provided at this time due to the absence of published research.
Experimental Considerations and Future Directions
Given the cytotoxic potential of other taxoids, it is plausible that this compound may exhibit biological activity. Researchers interested in investigating this compound would need to undertake foundational studies. A logical workflow for such an investigation is outlined below.
Caption: A logical workflow for the initial biological evaluation of this compound.
Conclusion
This compound is a defined chemical entity with a known molecular formula and weight, originating from Taxus chinensis. However, its biological properties remain uncharacterized in published scientific literature. The information and proposed workflow provided herein are intended to serve as a foundational guide for researchers and drug development professionals interested in exploring the potential of this natural product. Further investigation is required to determine its bioactivity and potential therapeutic applications.
Taxachitriene B: A Technical Overview
CAS Number: 167906-75-4
This technical guide provides a comprehensive overview of Taxachitriene B, a diterpenoid natural product isolated from the Chinese yew, Taxus chinensis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates information on the broader class of taxane (B156437) diterpenoids to provide a relevant biological context.
Physicochemical Properties
While detailed experimental data on the physicochemical properties of this compound are not widely reported, the following information has been established.
| Property | Value | Reference |
| CAS Number | 167906-75-4 | N/A |
| Molecular Formula | C₃₀H₄₂O₁₂ | N/A |
| Molecular Weight | 594.65 g/mol | N/A |
| Appearance | Not Reported | N/A |
| Melting Point | Not Reported | N/A |
| Boiling Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
| Spectral Data (NMR, IR, MS) | Not available in searched literature | N/A |
Biological Activity
| Activity | General Observations for Taxanes | Specific Data for this compound |
| Cytotoxicity | Many taxanes exhibit potent cytotoxic activity against a wide range of cancer cell lines by disrupting microtubule function. | No specific IC₅₀ values found in the searched literature. |
| Anti-inflammatory Activity | Some natural products, including certain terpenoids, have demonstrated anti-inflammatory properties. | No specific anti-inflammatory data found for this compound. |
| Antimicrobial Activity | The antimicrobial activity of taxanes is not as extensively studied as their anticancer effects, though some natural products show such activity. | No specific antimicrobial data found for this compound. |
Experimental Protocols
A detailed experimental protocol for the specific isolation of this compound is not available in the reviewed literature. However, the following is a generalized protocol for the isolation of taxoids from Taxus chinensis, which can be adapted and optimized for the purification of this compound.
General Protocol for the Isolation of Taxoids from Taxus chinensis
-
Extraction:
-
Air-dry and pulverize the needles and stems of Taxus chinensis.
-
Extract the powdered plant material with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours).
-
Repeat the extraction process multiple times (typically 2-3 times) to ensure maximum yield.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate (B1210297), and n-butanol.
-
The taxoid fraction is typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Chromatographic Purification:
-
Subject the enriched fraction to a series of chromatographic techniques to isolate the individual taxoids.
-
Column Chromatography: Utilize silica (B1680970) gel or alumina (B75360) column chromatography with a gradient elution system of solvents like hexane, ethyl acetate, and methanol to perform initial fractionation.
-
Preparative High-Performance Liquid Chromatography (HPLC): Employ reversed-phase (e.g., C18) or normal-phase preparative HPLC for the fine separation and purification of individual compounds. The mobile phase composition will need to be optimized for the separation of this compound.
-
-
Characterization:
-
Identify the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Compare the obtained spectral data with literature values for known taxoids to confirm the structure of this compound.
-
Signaling Pathways and Mechanisms of Action
Specific signaling pathways modulated by this compound have not been elucidated in the available literature. However, the primary mechanism of action for the taxane class of compounds is the stabilization of microtubules. Additionally, some taxanes have been shown to affect the androgen receptor signaling pathway.
Microtubule Stabilization Pathway
Taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[1]
Caption: General mechanism of taxane-induced microtubule stabilization.
Androgen Receptor Signaling Pathway
In some cancer types, such as prostate cancer, taxanes have been shown to interfere with the androgen receptor (AR) signaling pathway.[1] This can occur through the inhibition of AR nuclear translocation and/or the modulation of AR transcriptional activity. This represents a secondary mechanism of action that may contribute to their anticancer effects.
Caption: Inhibition of androgen receptor signaling by taxanes.
References
Potential therapeutic applications of Taxachitriene B
Acknowledgment of Information Scarcity
Subject: An Analysis of the Therapeutic Potential of Taxachitriene B
To: Researchers, Scientists, and Drug Development Professionals
Executive Summary:
This document addresses the request for an in-depth technical guide on the therapeutic applications of this compound. Following a comprehensive literature search, it has been determined that there is a significant lack of publicly available scientific data regarding the biological activity, mechanism of action, and specific therapeutic applications of this particular taxane (B156437) diterpenoid. While this compound has been isolated from the Chinese yew (Taxus chinensis), its bioactivity remains largely unexplored in published research.
This guide will, therefore, provide a broader context based on the known therapeutic applications and mechanisms of the taxane and abeo-taxane classes of compounds, to which this compound belongs. This information is intended to serve as a foundational resource for researchers interested in initiating studies on this compound, highlighting potential avenues of investigation based on the activities of structurally related molecules.
Introduction to Taxanes and Abeo-Taxanes
Taxanes are a class of diterpenoid compounds originally isolated from plants of the Taxus genus.[1] They are renowned for their potent anticancer properties, with prominent members like paclitaxel (B517696) and docetaxel (B913) being mainstays in chemotherapy regimens for various cancers.[1][2] The primary mechanism of action for many clinically used taxanes is the stabilization of microtubules, which are essential components of the cellular cytoskeleton.[3][4] This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[5]
Abeo-taxanes are a subclass of taxoids characterized by a rearranged carbon skeleton.[6] While some naturally occurring abeo-taxanes are biologically inactive, synthetic modifications have yielded derivatives with significant antitumor activity.[5][7] This suggests that the abeo-taxane scaffold can be a valuable template for the development of novel therapeutic agents.
This compound: A Molecule of Untapped Potential
This compound is a diterpenoid that has been isolated from the needles of the Chinese yew, Taxus chinensis.[8] Its chemical formula has been reported as C30H42O13.[9][10] Despite its identification, there is a notable absence of studies detailing its biological effects. No quantitative data on its efficacy (e.g., IC50 values), specific signaling pathways it may modulate, or detailed experimental protocols for its study are available in the current scientific literature.
Potential Therapeutic Applications: An Extrapolation from Related Compounds
Given the shared structural features with other taxanes, it is plausible that this compound could exhibit therapeutic activities, particularly in the realm of oncology. The following are potential areas of investigation:
-
Anticancer Activity: The primary hypothesis would be that this compound, like other taxanes, could possess cytotoxic activity against various cancer cell lines. Its efficacy may be comparable to or differ from existing taxanes, potentially offering advantages in cases of drug resistance.
-
Microtubule Stabilization or Destabilization: Research could explore whether this compound follows the classical taxane mechanism of microtubule stabilization or if, like some modified abeo-taxanes, it acts as a microtubule destabilizer.
-
Modulation of Inflammatory Pathways: Some taxane derivatives have been shown to inhibit signaling pathways such as NF-κB, which is implicated in inflammation and cancer progression.[5][7] Investigating the effect of this compound on such pathways could reveal novel anti-inflammatory or anticancer mechanisms.
Proposed Experimental Workflow for Investigating this compound
For researchers embarking on the study of this compound, a logical experimental workflow would be necessary to elucidate its biological properties.
Caption: Proposed experimental workflow for the investigation of this compound.
Potential Signaling Pathway Involvement
Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by this compound is the NF-κB pathway, which is a key regulator of inflammation and cell survival.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
While a detailed technical guide on the therapeutic applications of this compound cannot be constructed at this time due to a lack of specific research, the existing knowledge of taxanes and abeo-taxanes provides a strong rationale for its investigation. The proposed experimental workflow and potential mechanisms of action outlined in this document offer a starting point for researchers to explore the therapeutic potential of this natural product. Further studies are essential to isolate and characterize this compound, screen for its biological activities, and elucidate its mechanisms of action. Such research could uncover a novel therapeutic agent with significant clinical promise.
References
- 1. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Dual-functional abeo-Taxane Derivatives Destabilizing Microtubule Equilibrium and Inhibiting NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abeotaxane - Wikipedia [en.wikipedia.org]
- 7. Dual-functional abeo-taxane derivatives destabilizing microtubule equilibrium and inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chinese | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taxol and Taxanes (Phytochemistry) | Yew Genomics Resource [langelabtools.wsu.edu]
Methodological & Application
Application Notes and Protocols for the Isolation of Taxachitriene B from Taxus chinensis Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxachitriene B, a bicyclic taxane (B156437) diterpenoid, represents a class of specialized metabolites found in the leaves of the Chinese Yew (Taxus chinensis). While not as extensively studied as its famous relative, paclitaxel, the unique bicyclic core of this compound makes it a compound of interest for phytochemical and pharmacological research. Understanding the isolation and characterization of such compounds is crucial for the discovery of new therapeutic agents and for comprehending the biosynthetic pathways within Taxus species.
These application notes provide a detailed protocol for the isolation and purification of this compound from Taxus chinensis leaves, compiled from established methodologies for taxane extraction and purification. The protocol is designed to be adaptable for a standard laboratory setting equipped for natural product chemistry.
Data Presentation
The following table summarizes the key analytical data for this compound, essential for its identification and characterization.
| Compound | Molecular Formula | Molecular Weight | Key ¹H-NMR Chemical Shifts (δ ppm) | Key ¹³C-NMR Chemical Shifts (δ ppm) | Source |
| This compound | C₃₂H₄₂O₁₂ | 618.67 | Specific data not publicly available; characteristic signals for taxane core protons and acetyl groups are expected. | Specific data not publicly available; characteristic signals for carbonyls, olefinic carbons, and oxygenated carbons of the taxane skeleton are expected. | Taxus chinensis leaves |
Note: Specific yield and purity data for a given extraction can vary significantly based on the plant material's geographic origin, age, and the precise extraction and purification conditions employed.
Experimental Protocols
This section outlines the detailed experimental procedures for the isolation, purification, and identification of this compound.
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Taxus chinensis should be collected and authenticated by a plant taxonomist.
-
Drying: The leaves are air-dried in the shade at room temperature for 7-10 days until a constant weight is achieved.
-
Grinding: The dried leaves are ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Crude Taxane Mixture
-
Solvent Extraction:
-
The powdered Taxus chinensis leaves (e.g., 1 kg) are macerated in 95% ethanol (B145695) (5 L) at room temperature for 24 hours with occasional stirring.
-
The mixture is filtered, and the plant residue is re-extracted twice more with fresh 95% ethanol.
-
The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.
-
Liquid-Liquid Partitioning
-
Solvent Partitioning:
-
The crude ethanolic extract is suspended in distilled water (1 L) and transferred to a large separatory funnel.
-
The aqueous suspension is then partitioned successively with n-hexane (3 x 1 L) to remove non-polar compounds like fats and chlorophylls. The n-hexane fractions are discarded.
-
The remaining aqueous layer is then extracted with ethyl acetate (B1210297) (3 x 1 L). The ethyl acetate fractions, containing the taxane diterpenoids, are combined.
-
The combined ethyl acetate extract is dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure to yield the crude taxane-enriched fraction.
-
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography (Initial Separation):
-
A silica gel (100-200 mesh) column is packed using a slurry method with n-hexane.
-
The crude taxane-enriched fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1) and visualized under UV light (254 nm) and/or by staining with a vanillin-sulfuric acid reagent.
-
Fractions with similar TLC profiles suspected of containing bicyclic taxanes are combined and concentrated.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):
-
The partially purified fractions are subjected to preparative HPLC for the final isolation of this compound.
-
A C18 reversed-phase column is typically used.
-
The mobile phase is a gradient of methanol (B129727) and water or acetonitrile (B52724) and water. The exact gradient program should be optimized based on analytical HPLC runs.
-
The eluent is monitored with a UV detector (e.g., at 227 nm), and fractions corresponding to the peak of this compound are collected.
-
The collected fractions are concentrated under reduced pressure and then lyophilized to obtain pure this compound.
-
Structure Elucidation and Identification
-
Spectroscopic Analysis: The structure of the isolated compound is confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and esters.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores in the molecule.
-
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.
Hypothesized Cytotoxic Signaling Pathway
While the specific biological activity of this compound is not yet extensively documented, many taxane diterpenoids are known to exhibit cytotoxic effects by interfering with microtubule dynamics. The following diagram illustrates a generalized signaling pathway for taxane-induced cytotoxicity.
Caption: A proposed mechanism of taxane-induced cytotoxicity leading to apoptosis.
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Taxachitriene B
Abstract
This application note details a methodology for the purification of Taxachitriene B, a key intermediate in the biosynthesis of paclitaxel (B517696) and other taxoids, using High-Performance Liquid Chromatography (HPLC). The protocol outlines a systematic approach, beginning with analytical method development on a smaller scale to optimize separation, followed by scaling up to a preparative HPLC method for isolating the compound in higher quantities. This guide is intended for researchers, scientists, and professionals in drug development and natural product chemistry.
Introduction
This compound is a diterpenoid and a crucial precursor in the complex biosynthetic pathway of the anticancer drug paclitaxel (Taxol). Its isolation and purification are essential for various research purposes, including mechanistic studies of taxoid biosynthesis, semi-synthesis of novel taxane (B156437) derivatives, and as a standard for analytical quantification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such natural products due to its high resolution and efficiency. This document provides a detailed protocol for the purification of this compound, adapted from established methods for similar taxanes.
Principle of Separation
The purification strategy is based on Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase (typically C18) is used with a polar mobile phase. Separation is achieved based on the differential partitioning of the sample components between the stationary and mobile phases. A gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, is employed to effectively separate this compound from other closely related taxanes and impurities.
Experimental Protocols
3.1. Materials and Reagents
-
Crude extract containing this compound (e.g., from Taxus species or engineered microbial systems)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
Reference standard of this compound (if available)
3.2. Instrumentation
-
Analytical HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Preparative HPLC system with a fraction collector
-
Analytical C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Preparative C18 column (e.g., 250 mm x 20 mm, 5 µm particle size)
3.3. Sample Preparation
-
Dissolve the crude extract in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
3.4. Analytical Method Development
The initial step is to develop a robust analytical method to achieve baseline separation of this compound from impurities.
-
Column: Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm)[1].
-
Mobile Phase:
-
Flow Rate: 0.8 mL/min[1].
-
Detection Wavelength: 227 nm[1].
-
Column Temperature: 30 °C[1].
-
Injection Volume: 10 µL[1].
-
Gradient Program: A gradient elution is typically required for complex mixtures. An example gradient is provided in Table 1. This can be optimized to improve resolution around the peak of interest.
Table 1: Example Analytical HPLC Gradient Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 60 | 40 |
| 10 | 50 | 50 |
| 13 | 47 | 53 |
| 25 | 27 | 73 |
| 30 | 60 | 40 |
| 40 | 60 | 40 |
Note: This is a starting point adapted from a method for other taxanes and may require optimization for this compound.
3.5. Scale-up to Preparative HPLC
Once a satisfactory analytical separation is achieved, the method can be scaled up for preparative purification. The goal is to maintain the resolution while increasing the sample load.
-
Column: Hedera ODS-2 C18 (250 mm × 20 mm, 5 µm)[1].
-
Mobile Phase: Same as the optimized analytical method.
-
Flow Rate: The flow rate is scaled up based on the column dimensions. A typical starting point for a 20 mm ID column is 10 mL/min[1].
-
Detection Wavelength: 227 nm[1].
-
Column Temperature: 30 °C[1].
-
Injection Volume: The injection volume is significantly increased for preparative runs. A starting point could be 0.5 mL, which can be further optimized[1].
-
Gradient Program: The gradient time is adjusted to maintain the separation profile.
-
Fraction Collection: Set the fraction collector to collect the eluent corresponding to the peak of this compound.
3.6. Post-Purification Processing
-
Combine the collected fractions containing the purified this compound.
-
Analyze an aliquot of the pooled fractions by analytical HPLC to confirm purity.
-
Remove the organic solvent from the collected fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Data Presentation
The following tables summarize typical parameters and results for the purification of related taxanes, which can be used as a reference for this compound purification.
Table 2: Analytical HPLC Parameters for Taxane Analysis
| Parameter | Condition | Reference |
| Column | Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm) | [1] |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient) | [1] |
| Flow Rate | 0.8 mL/min | [1] |
| Detection | 227 nm | [1] |
| Temperature | 30 °C | [1] |
| Injection Volume | 10 µL | [1] |
Table 3: Preparative HPLC Parameters for Taxane Purification
| Parameter | Condition | Reference |
| Column | Hedera ODS-2 C18 (250 mm × 20 mm, 5 µm) | [1] |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient) | [1] |
| Flow Rate | 10 mL/min | [1] |
| Detection | 227 nm | [1] |
| Temperature | 30 °C | [1] |
| Injection Volume | 0.5 mL | [1] |
Table 4: Example Purity Results for Related Taxanes
| Compound | Purity (%) |
| 10-deacetyltaxol (10-DAT) | 95.33 |
| Paclitaxel (PTX) | 99.15 |
Data from a study on the purification of 10-DAT and PTX.[1]
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC purification of this compound.
Caption: Workflow for HPLC purification of this compound.
Conclusion
The described HPLC method provides a robust framework for the purification of this compound. By first optimizing the separation at an analytical scale and then scaling up to a preparative scale, it is possible to obtain a high-purity product suitable for further research and development. The parameters provided, based on successful purifications of related taxanes, serve as an excellent starting point for method development.
References
Application Note: Analysis of Taxachitriene B using Mass Spectrometry
Introduction
Taxachitriene B is a crucial intermediate in the biosynthetic pathway of the anticancer drug paclitaxel (B517696) (Taxol). Accurate and sensitive quantification of this compound is essential for optimizing paclitaxel production in plant cell cultures and for various research applications in drug development. This application note details a robust and sensitive method for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocols provided are designed for researchers, scientists, and drug development professionals.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below. The process begins with sample preparation to extract the analyte from the matrix, followed by chromatographic separation and subsequent detection and quantification by mass spectrometry.
Caption: Experimental workflow for this compound analysis.
Detailed Protocols
Sample Preparation Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix.
a) Reagents and Materials:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
tert-Butyl methyl ether (MTBE)
-
Water (LC-MS grade)
-
Internal Standard (IS) solution (e.g., deuterated paclitaxel or a structurally similar taxane (B156437) not present in the sample)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Syringe filters (0.22 µm)
b) Liquid-Liquid Extraction (LLE) Protocol:
-
To 100 µL of the sample (e.g., homogenized plant cell culture), add 20 µL of the internal standard solution.
-
Add 200 µL of methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE and vortex vigorously for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
c) Solid-Phase Extraction (SPE) Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample (supernatant from step 3 of the LLE protocol) onto the cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.
-
Elute this compound and the internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
LC-MS/MS Analysis Protocol
a) Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
c) Predicted MRM Transitions for this compound:
The exact mass of this compound (C₃₃H₄₄O₈) is 568.30 g/mol . The protonated molecule [M+H]⁺ would have an m/z of 569.3. Fragmentation of the taxane core is expected. While specific fragmentation data for this compound is not widely published, we can predict likely transitions based on the fragmentation of similar taxanes.[1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 569.3 | Predicted | To be optimized |
| Internal Std. | Specific to IS | Specific to IS | To be optimized |
Note: The product ions and collision energies need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
Data Presentation and Quantification
Quantitative analysis is performed by constructing a calibration curve using known concentrations of this compound standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,500 | 100,000 | 0.015 |
| 5 | 7,800 | 102,000 | 0.076 |
| 10 | 16,000 | 101,500 | 0.158 |
| 50 | 82,000 | 100,500 | 0.816 |
| 100 | 165,000 | 101,000 | 1.634 |
| 500 | 830,000 | 100,800 | 8.234 |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 85-115% |
| Matrix Effect | Minimal |
Signaling Pathway Context
While this compound itself is not directly involved in a signaling pathway, it is a key precursor in the biosynthesis of paclitaxel. The diagram below illustrates its position in this pathway.
Caption: Simplified paclitaxel biosynthetic pathway.
This application note provides a comprehensive framework for the sensitive and selective analysis of this compound by LC-MS/MS. The provided protocols can be adapted to various research and development needs, facilitating a better understanding and optimization of paclitaxel biosynthesis.
References
Application Notes & Protocols for Culturing Taxus chinensis for Taxachitriene B Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: Taxus chinensis (Chinese yew) is a significant natural source of various taxanes, a class of diterpenoids with potent anti-cancer properties. While much of the research focus has been on paclitaxel (B517696) (Taxol®), other taxanes, such as Taxachitriene B, are also of interest for their potential pharmacological activities and as precursors for semi-synthetic drug development. This document provides detailed application notes and protocols for the establishment and cultivation of Taxus chinensis cell cultures to produce this compound. The protocols outlined below are based on established methods for general taxane (B156437) production in Taxus species and provide a framework for optimizing the specific yield of this compound.
Section 1: Establishment of Taxus chinensis Cell Cultures
Protocol for Callus Induction
This protocol describes the initiation of callus cultures from Taxus chinensis explants.
Materials:
-
Young, healthy stems and petioles of Taxus chinensis
-
75% (v/v) ethanol (B145695)
-
0.1% (w/v) mercuric chloride solution
-
Sterile distilled water
-
B5 basal medium supplemented with 1 mg/L 2,4-dichlorophenoxyacetic acid (2,4-D), 30 g/L sucrose, and 7.5 g/L agar.[1]
-
Sterile petri dishes, scalpels, and forceps
-
Growth chamber or incubator (25 ± 1°C, in darkness)
Procedure:
-
Explant Collection and Sterilization:
-
Collect young stems and petioles from a healthy Taxus chinensis plant.
-
Wash the explants thoroughly under running tap water for 30 minutes.[1]
-
In a laminar flow hood, surface sterilize the explants by immersing them in 75% (v/v) ethanol for 1 minute, followed by a rinse with sterile distilled water.[1]
-
Further sterilize by immersing in 0.1% (w/v) mercuric chloride solution for 6-15 minutes.[1]
-
Rinse the explants 5 times with sterile distilled water to remove any traces of mercuric chloride.[1]
-
-
Explant Preparation and Inoculation:
-
Aseptically cut the sterilized stems and petioles into small pieces (approximately 1-1.5 cm).[1]
-
Place the explants onto the surface of the B5 callus induction medium in petri dishes.
-
-
Incubation:
-
Seal the petri dishes with parafilm and incubate them in the dark at 25 ± 1°C.[1]
-
Observe the explants regularly for signs of callus formation, which typically appears within 4-6 weeks.
-
-
Subculture:
-
Once a sufficient amount of callus has formed, subculture the healthy, friable callus to fresh callus induction medium.
-
Continue to subculture every 4 weeks.[1]
-
Protocol for Suspension Culture Initiation and Maintenance
This protocol details the establishment of suspension cultures from friable callus.
Materials:
-
Friable callus of Taxus chinensis
-
Liquid B5 medium with the same composition as the callus induction medium (minus agar)
-
Sterile Erlenmeyer flasks (250 mL) with foam stoppers
-
Orbital shaker (110-120 rpm)
-
Growth chamber or incubator (25 ± 1°C, in darkness)
Procedure:
-
Initiation of Suspension Culture:
-
Transfer approximately 2-3 g of friable callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid B5 medium.
-
Place the flask on an orbital shaker at 110-120 rpm in the dark at 25 ± 1°C.
-
-
Maintenance and Subculture:
-
Subculture the suspension cultures every 14-21 days by transferring a portion of the cell suspension (typically 1:3 or 1:4 v/v) into fresh liquid medium.
-
Monitor cell viability and growth regularly.
-
Section 2: Elicitation for Enhanced this compound Production
Elicitation is a key strategy to stimulate the biosynthesis of secondary metabolites in plant cell cultures. While specific data for this compound is limited, the following elicitors have been shown to enhance overall taxane production and are recommended for optimization studies.
Methyl Jasmonate (MeJA) Elicitation
MeJA is a well-known elicitor for taxane biosynthesis.[2][3][4]
Protocol:
-
Prepare a stock solution of MeJA in ethanol.
-
Add MeJA to the Taxus chinensis suspension culture during the late exponential growth phase (typically day 7-10) to a final concentration in the range of 50-200 µM.[2]
-
Incubate the elicited cultures for a further 7-14 days before harvesting.
-
It is crucial to test a range of MeJA concentrations and exposure times to determine the optimal conditions for this compound production, as high concentrations can inhibit cell growth.[3]
Fungal Elicitor Preparation and Application
Endophytic fungi isolated from Taxus trees can be potent elicitors.[5][6]
Protocol:
-
Elicitor Preparation:
-
Culture an endophytic fungus (e.g., Aspergillus niger) in a suitable liquid medium.
-
After sufficient growth, homogenize the fungal mycelia and autoclave to prepare a crude elicitor extract.
-
Alternatively, collect the culture filtrate and use it as the elicitor.
-
-
Elicitation:
-
Add the fungal elicitor to the Taxus chinensis suspension culture at various concentrations (e.g., 20-80 mg/L carbohydrate equivalent).[5]
-
The timing of elicitor addition should be optimized, but the late exponential phase is often effective.[5]
-
Harvest the cells and medium for analysis after a defined elicitation period (e.g., 7-21 days).
-
Table 1: Summary of Elicitation Strategies for Taxane Production
| Elicitor | Species | Concentration | Timing of Addition | Observed Effect | Reference |
| Methyl Jasmonate | Taxus media | 100 µM | - | Highest paclitaxel content | [2] |
| Methyl Jasmonate | Taxus baccata | 100 µM | - | Highest baccatin (B15129273) III content | [2] |
| Aspergillus niger | Taxus chinensis | 40 mg/L | Late exponential phase | >2-fold increase in Taxol yield | [5] |
Section 3: Downstream Processing and Quantification
Extraction of Taxanes
Protocol:
-
Separate the cells from the culture medium by filtration or centrifugation.
-
Freeze-dry the cell biomass.
-
Grind the dried cells into a fine powder.
-
Extract the taxanes from the powdered cells using a suitable solvent such as methanol (B129727) or a mixture of ethanol and water.[7][8]
-
The culture medium can also be extracted to recover secreted taxanes.
Purification and Quantification of this compound
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector (227 nm) is a standard method for the analysis of taxanes.[9] A C18 column is typically used for separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For accurate identification and quantification of specific taxanes like this compound, LC-MS/MS is the preferred method due to its high sensitivity and specificity.[10][11][12]
Purification:
-
Preparative HPLC can be used to isolate and purify this compound from the crude extract for further characterization and bioactivity studies.[13][14]
Section 4: Visualizing the Workflow and Biosynthetic Pathway
Experimental Workflow
The following diagram illustrates the general workflow for producing this compound from Taxus chinensis cell cultures.
Hypothesized Signaling Pathway for Elicitor-Induced Taxane Biosynthesis
While a specific signaling pathway for this compound is not yet elucidated, this diagram represents a generalized pathway of how elicitors like methyl jasmonate can trigger the taxane biosynthetic pathway.
Section 5: Data Presentation
Table 2: Template for Recording Quantitative Data on this compound Production
| Culture Condition / Elicitor | Concentration | Duration of Elicitation (days) | Cell Dry Weight (g/L) | This compound Yield (mg/L) | This compound Content (mg/g DW) |
| Control (No Elicitor) | - | - | |||
| Methyl Jasmonate | 50 µM | 7 | |||
| Methyl Jasmonate | 50 µM | 14 | |||
| Methyl Jasmonate | 100 µM | 7 | |||
| Methyl Jasmonate | 100 µM | 14 | |||
| Methyl Jasmonate | 200 µM | 7 | |||
| Methyl Jasmonate | 200 µM | 14 | |||
| Fungal Elicitor | 20 mg/L | 14 | |||
| Fungal Elicitor | 40 mg/L | 14 | |||
| Fungal Elicitor | 80 mg/L | 14 |
Conclusion: The protocols provided herein offer a robust starting point for the cultivation of Taxus chinensis cell cultures for the production of this compound. Successful production will rely on systematic optimization of culture conditions and elicitation strategies, coupled with precise analytical methods for the quantification of the target compound. Further research is needed to elucidate the specific biosynthetic pathway and regulatory networks governing this compound production to enable more targeted metabolic engineering approaches in the future.
References
- 1. scispace.com [scispace.com]
- 2. Methyl jasmonate-induced overproduction of paclitaxel and baccatin III in Taxus cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl jasmonate represses growth and affects cell cycle progression in cultured Taxus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Methyl Jasmonate on the Growth and Biosynthesis of C13- and C14-Hydroxylated Taxoids in the Cell Culture of Yew (Taxus wallichiana Zucc.) of Different Ages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Taxol production and excretion in Taxus chinensis cell culture by fungal elicitation and medium renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 8. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 9. DE69333358T2 - Increased taxol and taxane production using Taxus species cell cultures - Google Patents [patents.google.com]
- 10. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. mdpi.com [mdpi.com]
- 14. Item - Preparative isolation of paclitaxel and related taxanes from cell cultures of Taxus chinensis using reversed-phase flash chromatography - Taylor & Francis Group - Figshare [tandf.figshare.com]
Application Notes and Protocols for Microtubule Polymerization Assay with Taxachitriene B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxachitriene B is a member of the taxane (B156437) family of natural products, which are renowned for their potent anticancer properties. Like other taxanes such as paclitaxel (B517696) and docetaxel, this compound is believed to exert its cytotoxic effects by targeting microtubules, essential components of the cellular cytoskeleton.[1][2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play crucial roles in cell division, intracellular transport, and maintenance of cell shape.[1][3] Taxanes function as microtubule-stabilizing agents, promoting the polymerization of tubulin and inhibiting the depolymerization of microtubules.[2][4] This disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis or programmed cell death in rapidly dividing cancer cells.[5][6][7]
These application notes provide a detailed protocol for an in vitro microtubule polymerization assay to characterize the effects of this compound on tubulin assembly. The described methods are based on established protocols for other well-characterized taxanes and can be adapted to quantify the specific activity of this compound. Additionally, potential signaling pathways affected by microtubule stabilization are discussed, providing a broader context for the cellular impact of this compound.
Data Presentation: Quantitative Effects of Taxanes on Microtubule Polymerization and Cellular Processes
The following tables summarize typical quantitative data obtained for well-studied taxanes like paclitaxel and docetaxel. These values serve as a reference for the expected effects of a microtubule-stabilizing agent like this compound. It is important to note that the specific values for this compound must be determined experimentally.
Table 1: In Vitro Microtubule Polymerization Assay Data (Illustrative)
| Parameter | Paclitaxel | Docetaxel | This compound (Hypothetical) |
| EC50 for Polymerization | ~10 µM | ~5 µM | To be determined |
| Effect on Lag Time | Decreases | Decreases | Expected to Decrease |
| Effect on Polymerization Rate | Increases | Increases | Expected to Increase |
| Maximum Polymer Mass | Increases | Increases | Expected to Increase |
| Critical Concentration of Tubulin | Decreases from ~1 mg/mL to ~0.1 mg/mL[8] | Similar to Paclitaxel | Expected to Decrease |
Table 2: Cellular Effects of Taxanes (Illustrative)
| Parameter | Paclitaxel | Docetaxel | This compound (Hypothetical) |
| Cell Line | A549 (Lung) | MCF7 (Breast) | To be determined |
| IC50 for Cytotoxicity | 2 nM[9] | 5 x 10⁻¹⁰ M (SMMC-7721)[6] | To be determined |
| Cell Cycle Arrest | G2/M phase[10] | G2/M phase[5][6] | Expected at G2/M phase |
| Induction of Apoptosis | Yes[11] | Yes[7] | Expected |
| Cellular Ki for Microtubule Binding | 22 nM[12] | 16 nM[12] | To be determined |
Experimental Protocols
In Vitro Microtubule Polymerization Assay (Turbidity-Based)
This protocol describes a common method to monitor microtubule polymerization by measuring the increase in turbidity (light scattering) at 340 nm as tubulin heterodimers assemble into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
This compound (stock solution in DMSO)
-
GTP (Guanosine-5'-triphosphate) stock solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
DMSO (Dimethyl sulfoxide)
-
96-well clear bottom microplate
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.
-
Prepare a 10 mM working stock of GTP in General Tubulin Buffer.
-
Prepare serial dilutions of this compound in DMSO. Further dilute in General Tubulin Buffer to the desired final concentrations (ensure the final DMSO concentration is below 1%).
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube on ice, prepare the tubulin polymerization mix. For a 100 µL final reaction volume, combine:
-
50 µL of 4 mg/mL tubulin
-
1 µL of 10 mM GTP
-
10 µL of 10x this compound dilution (or DMSO for control)
-
39 µL of General Tubulin Buffer with 10% glycerol.
-
-
-
Measurement:
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time.
-
Determine the lag time (time to onset of polymerization), the maximum rate of polymerization (slope of the linear phase), and the maximum polymer mass (plateau of the curve).
-
Calculate the EC50 value for this compound-induced polymerization by plotting the maximum polymer mass against the log of the this compound concentration.
-
In Vitro Microtubule Polymerization Assay (Fluorescence-Based)
This method utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, offering higher sensitivity.
Materials:
-
Tubulin polymerization assay kit (containing tubulin, buffers, GTP, and a fluorescent reporter)
-
This compound (stock solution in DMSO)
-
96-well black microplate
-
Fluorescence plate reader with temperature control (e.g., excitation/emission wavelengths suitable for the chosen fluorescent reporter)
Procedure:
-
Follow the manufacturer's instructions for the tubulin polymerization assay kit.
-
Preparation of this compound: Prepare serial dilutions of this compound in the provided assay buffer, ensuring the final DMSO concentration is minimal.
-
Reaction Setup: Assemble the reaction mixtures in a 96-well black plate on ice, including the tubulin, GTP, fluorescent reporter, and different concentrations of this compound (and a vehicle control).
-
Measurement: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C and record the fluorescence intensity at regular intervals for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Analyze the data as described for the turbidity-based assay to determine the kinetic parameters and the EC50 of this compound.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vitro microtubule polymerization assay.
Signaling Pathway Diagram: PI3K/AKT Pathway Inhibition by Taxanes
Taxanes have been shown to affect multiple signaling pathways involved in cell survival and proliferation.[13] One such pathway is the PI3K/AKT pathway, which is often hyperactivated in cancer cells.[14] Inhibition of this pathway can enhance the apoptotic effects of taxanes.[14]
References
- 1. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Taxane Treatment in Breast Cancer: Clinical Perspectives and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. molbiolcell.org [molbiolcell.org]
- 5. geneticsmr.org [geneticsmr.org]
- 6. Docetaxel inhibits SMMC-7721 human hepatocellular carcinoma cells growth and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Kinetic and thermodynamic analysis of taxol-induced polymerization of purified tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Bioactivity of Taxachitriene B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the potential bioactivity of Taxachitriene B, a member of the taxane (B156437) diterpene family of natural products. Given that prominent taxanes like Paclitaxel exhibit potent anticancer properties by disrupting microtubule dynamics, the following protocols are designed to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Overview of Potential Bioactivity
Taxane diterpenes are well-established as a critical class of anticancer agents.[1][2][3] Their primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton involved in cell division, structure, and transport.[4] By stabilizing microtubules, taxanes disrupt the dynamic process of microtubule assembly and disassembly, leading to mitotic arrest, the activation of cell stress pathways, and ultimately, apoptosis (programmed cell death).[3][4] It is hypothesized that this compound may exhibit similar bioactivity.
The following cell-based assays are designed to investigate these potential effects:
-
Cell Viability/Cytotoxicity Assay (MTT Assay): To determine the concentration-dependent cytotoxic effect of this compound.
-
Apoptosis Assay (Annexin V-FITC/PI Staining): To quantify the induction of apoptosis.
-
Cell Cycle Analysis: To assess the effect of this compound on cell cycle progression.
Experimental Protocols
Cell Viability/Cytotoxicity: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[5]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
The results should be presented as the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) should be calculated.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (Example Data)
| Concentration (nM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Untreated Control | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| Vehicle Control | 98.9 ± 5.2 | 99.1 ± 4.9 | 98.5 ± 5.5 |
| 0.1 | 95.3 ± 4.1 | 90.1 ± 3.8 | 85.4 ± 4.2 |
| 1 | 88.7 ± 3.9 | 75.2 ± 4.5 | 60.1 ± 3.9 |
| 10 | 70.1 ± 3.2 | 51.5 ± 3.1 | 35.7 ± 2.8 |
| 100 | 45.6 ± 2.8 | 20.3 ± 2.5 | 10.2 ± 1.9 |
| 1000 | 15.2 ± 2.1 | 5.1 ± 1.2 | 2.3 ± 0.8 |
| IC₅₀ (nM) | ~80 | ~12 | ~4 |
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell cytotoxicity using the MTT assay.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Data Presentation:
The data is presented as dot plots from the flow cytometer, which are then quantified to show the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Table 2: Quantification of Apoptosis by Annexin V/PI Staining (Example Data)
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.1 ± 0.5 | 1.2 ± 0.6 |
| Vehicle Control | 94.8 ± 2.5 | 2.8 ± 0.7 | 1.3 ± 0.4 | 1.1 ± 0.5 |
| This compound (IC₅₀) | 40.5 ± 3.5 | 35.1 ± 2.9 | 20.3 ± 2.1 | 4.1 ± 1.1 |
| This compound (2x IC₅₀) | 25.3 ± 3.1 | 45.8 ± 3.8 | 25.2 ± 2.8 | 3.7 ± 0.9 |
Cell Cycle Analysis
This assay uses a fluorescent dye like Propidium Iodide (PI) to stain cellular DNA. The amount of fluorescence is proportional to the amount of DNA. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry.
Data Presentation:
The data is presented as a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Table 3: Cell Cycle Distribution Analysis (Example Data)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | 60.5 ± 3.2 | 25.1 ± 2.1 | 14.4 ± 1.8 |
| Vehicle Control | 61.2 ± 2.9 | 24.5 ± 2.5 | 14.3 ± 2.0 |
| This compound (IC₅₀) | 15.3 ± 2.5 | 10.2 ± 1.9 | 74.5 ± 4.1 |
Signaling Pathway Visualization
The primary mechanism of action for taxanes involves the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis.
Hypothesized Signaling Pathway for this compound
Caption: Hypothesized mechanism of this compound leading to apoptosis.
Summary and Interpretation
The collective data from these assays will provide a comprehensive initial evaluation of this compound's bioactivity.
-
A low IC₅₀ value from the MTT assay would indicate potent cytotoxic activity.
-
An increase in the Annexin V-positive cell population in the apoptosis assay would confirm that cytotoxicity is mediated through apoptosis.
-
An accumulation of cells in the G2/M phase in the cell cycle analysis would strongly suggest a mechanism of action consistent with microtubule disruption, characteristic of taxane compounds.
These results will form a strong basis for further preclinical development, including more detailed mechanistic studies, in vivo efficacy models, and safety pharmacology. Cell-based assays are crucial for the initial screening and characterization of natural products in drug discovery.[5][6] These assays provide a biologically relevant context to identify and validate potential therapeutic leads like this compound.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
Application Notes and Protocols: Synthesis of Taxachitriene B Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxoids are a class of diterpenes that have been extensively studied for their potent anticancer activity. A prominent member of this class, Paclitaxel (Taxol®), is a widely used chemotherapeutic agent. The mechanism of action of taxoids primarily involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Taxachitriene B, a natural product isolated from the Chinese yew Taxus chinensis, represents a unique taxoid scaffold for the development of novel anticancer agents. This document provides detailed protocols for the synthesis of this compound derivatives and methodologies for studying their structure-activity relationships (SAR).
Data Presentation: Structure-Activity Relationship of Taxoid Derivatives
The following table summarizes the in vitro cytotoxicity of various taxoid derivatives against different human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. This data is compiled from various studies to illustrate the impact of structural modifications on anticancer activity.
| Compound | Modification | Cell Line | IC50 (nM) | Reference |
| Paclitaxel | - | Ovarian (OVCAR-3) | 1.8 | [2] |
| Breast (MCF-7) | 11.7 | [3] | ||
| Lung (A549) | 1.7 | [3] | ||
| Docetaxel | C10-acetyl to C10-hydroxyl, C3'-N-benzoyl to C3'-N-tert-butoxycarbonyl | Ovarian (OVCAR-3) | 0.8 | [2] |
| Breast (MCF-7) | <10 | - | ||
| Lung (A549) | <10 | - | ||
| Derivative 1 | C10-propanoyl | Drug-resistant Colon (DLD-1) | - | [1] |
| Derivative 2 | C2-m-azidobenzoyl | Drug-resistant Ovarian | - | [1] |
| Derivative 3 | C3'-N-isobutenyl | Drug-resistant Ovarian | - | [1] |
Experimental Protocols
General Synthetic Strategy for this compound Derivatives
The synthesis of this compound derivatives commences with the isolation of a suitable taxane (B156437) precursor, such as 10-deacetylbaccatin III (10-DAB), from Taxus species. The core structure of this compound (CAS: 167906-75-4) can then be elaborated through a series of selective protection, acylation, and side-chain attachment reactions.
1. Protection of Hydroxyl Groups:
-
Objective: To selectively protect the C7 and C13 hydroxyl groups to allow for modification at other positions.
-
Protocol:
-
Dissolve 10-deacetylbaccatin III in anhydrous pyridine.
-
Add triethylsilyl chloride (TESCl) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (B1210297).
-
Purify the resulting 7,13-bis(triethylsilyl)-10-deacetylbaccatin III by column chromatography.
-
2. Acylation at C10:
-
Objective: To introduce various acyl groups at the C10 position to mimic the acetate group in this compound or to explore other functionalities.
-
Protocol:
-
Dissolve the protected baccatin (B15129273) derivative in dichloromethane (B109758) (DCM).
-
Add the desired acid chloride or anhydride (B1165640) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Purify the acylated product by column chromatography.
-
3. Attachment of the C13 Side Chain:
-
Objective: To attach the characteristic C13 side chain, a key determinant of taxoid activity. This is typically achieved via an esterification reaction with a protected β-lactam.
-
Protocol:
-
Dissolve the C10-acylated baccatin derivative in tetrahydrofuran (B95107) (THF).
-
Cool the solution to -40 °C and add a solution of lithium bis(trimethylsilyl)amide (LHMDS) in THF.
-
After 30 minutes, add a solution of a suitably protected (e.g., with a tert-butoxycarbonyl group on the nitrogen) β-lactam in THF.
-
Allow the reaction to proceed for 1-2 hours at -40 °C.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.
-
Purify the coupled product by column chromatography.
-
4. Deprotection:
-
Objective: To remove the silyl (B83357) protecting groups to yield the final this compound derivative.
-
Protocol:
-
Dissolve the protected taxoid in a mixture of acetonitrile (B52724) and pyridine.
-
Add hydrofluoric acid-pyridine complex (HF-Py) at 0 °C.
-
Stir the reaction for 8-12 hours at 0 °C.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate and purify by preparative HPLC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic potential of the synthesized this compound derivatives against various cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549, OVCAR-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and SAR evaluation of this compound derivatives.
Taxoid-Induced Apoptotic Signaling Pathway
Caption: Simplified signaling pathway of taxoid-induced apoptosis.
References
Measuring the Binding Affinity of Taxachitriene B to Tubulin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for measuring the binding affinity of a novel compound, Taxachitriene B, to its putative target, tubulin. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for numerous cellular processes, including cell division and intracellular transport.[1] Consequently, tubulin is a key target for the development of anticancer therapeutics.[2] Characterizing the binding of small molecules like this compound to tubulin is a critical step in drug discovery and development, providing insights into its mechanism of action and therapeutic potential.
The equilibrium dissociation constant (KD) is a definitive measure of binding affinity, with a smaller KD value indicating a stronger interaction between the ligand and its target.[3] This document outlines several robust biophysical techniques to determine the KD of this compound for tubulin, including fluorescence spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). Additionally, a tubulin polymerization assay is described to assess the functional effect of this compound on microtubule dynamics.
Data Presentation
Quantitative data from the described experimental protocols should be summarized for clear comparison. The following table illustrates how binding affinity data for this compound could be presented.
| Experimental Technique | Parameter(s) Measured | Value |
| Fluorescence Quenching | Dissociation Constant (KD) | e.g., X.X ± Y.Y µM |
| Fluorescence Anisotropy | Dissociation Constant (KD) | e.g., X.X ± Y.Y µM |
| Surface Plasmon Resonance (SPR) | Association Rate Constant (kon) | e.g., X.X x 104 M-1s-1 |
| Dissociation Rate Constant (koff) | e.g., Y.Y x 10-3 s-1 | |
| Dissociation Constant (KD) | e.g., Z.Z x 10-7 M | |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (KD) | e.g., X.X ± Y.Y µM |
| Stoichiometry (n) | e.g., N.N ± M.M | |
| Enthalpy Change (ΔH) | e.g., -XX.X ± Y.Y kcal/mol | |
| Entropy Change (ΔS) | e.g., -Z.Z cal/mol·deg | |
| Tubulin Polymerization Assay | IC50 (Inhibition) / EC50 (Stabilization) | e.g., X.X µM |
Experimental Protocols
Fluorescence Spectroscopy
Fluorescence spectroscopy is a versatile method for studying protein-ligand interactions.[4][5] Changes in the intrinsic tryptophan fluorescence of tubulin or the fluorescence of a labeled ligand upon binding can be monitored to determine binding affinity.[5][6]
This protocol measures the quenching of tubulin's intrinsic tryptophan fluorescence upon binding of this compound.
Materials:
-
Purified tubulin protein (≥99% pure)
-
This compound
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[7]
-
Guanosine-5′-triphosphate (GTP)
-
Fluorometer
Protocol:
-
Prepare a stock solution of tubulin (e.g., 2 µM) in General Tubulin Buffer.
-
Prepare a series of this compound solutions at various concentrations in the same buffer.
-
In a quartz cuvette, add the tubulin solution.
-
Set the fluorometer to excite at 295 nm and measure the emission spectrum from 310 to 400 nm. The maximum emission for tubulin is typically around 335 nm.[6]
-
Record the initial fluorescence intensity of the tubulin solution.
-
Titrate the tubulin solution with increasing concentrations of this compound, allowing the system to equilibrate after each addition.
-
Record the fluorescence intensity at the emission maximum after each titration step.
-
Correct the fluorescence data for inner filter effects if necessary.
-
Plot the change in fluorescence intensity against the this compound concentration and fit the data to a suitable binding isotherm (e.g., the Stern-Volmer equation or a one-site binding model) to calculate the dissociation constant (KD).[5]
This technique is useful if this compound is fluorescent or can be fluorescently labeled. It measures the change in the rotational motion of the fluorescent molecule upon binding to tubulin.[8][9]
Materials:
-
Fluorescently labeled this compound or intrinsically fluorescent this compound
-
Purified tubulin protein
-
Assay Buffer (e.g., General Tubulin Buffer)
-
Fluorometer with polarization filters
Protocol:
-
Prepare a solution of fluorescently labeled this compound at a constant low concentration (e.g., 10 nM) in the assay buffer.[9]
-
Prepare a stock solution of tubulin at a high concentration.
-
Measure the initial fluorescence anisotropy of the labeled this compound solution.
-
Titrate the labeled this compound solution with increasing concentrations of tubulin.
-
After each addition of tubulin, incubate to reach binding equilibrium and measure the fluorescence anisotropy.
-
Plot the change in anisotropy as a function of the tubulin concentration.
-
Fit the resulting binding curve to a one-site binding model to determine the KD.[9]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[10][11] This method provides kinetic data (kon and koff) in addition to the binding affinity (KD).[12]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)[12]
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), ethyl(dimethylaminopropyl) carbodiimide (B86325) (EDC), ethanolamine)
-
Purified tubulin protein
-
This compound
-
Running buffer (e.g., PBS with 0.01% (v/v) Surfactant P20, pH 7.4)[12]
Protocol:
-
Immobilize tubulin onto the sensor chip surface using standard amine coupling chemistry.[10][12] A control flow cell should be prepared by blocking the surface with ethanolamine (B43304) without tubulin immobilization.[12]
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor surface (both tubulin-immobilized and control flow cells) at a constant flow rate.[12]
-
Monitor the association of this compound to tubulin in real-time.
-
After the association phase, inject running buffer to monitor the dissociation of the complex.[12]
-
Regenerate the sensor chip surface between different analyte injections if necessary.[12]
-
Subtract the signal from the control flow cell from the signal of the tubulin-immobilized flow cell to obtain the specific binding response.
-
Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[12][13]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event in a single experiment, including KD, stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[14][15][16]
Materials:
-
Isothermal titration calorimeter
-
Purified tubulin protein
-
This compound
-
Dialysis buffer (ensure the buffer for the protein and ligand are identical to minimize heats of dilution)[17]
Protocol:
-
Dialyze the purified tubulin extensively against the chosen experimental buffer. Dissolve this compound in the final dialysis buffer.
-
Degas both the tubulin and this compound solutions before loading them into the ITC.
-
Load the tubulin solution (e.g., 5-50 µM) into the sample cell of the calorimeter.[17]
-
Load the this compound solution (e.g., 10-20 fold higher concentration than tubulin) into the injection syringe.[17]
-
Perform a series of injections of the this compound solution into the tubulin solution while monitoring the heat change.
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per injection against the molar ratio of this compound to tubulin.
-
Fit the resulting binding isotherm to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy change (ΔH).[16][18] The entropy change (ΔS) can then be calculated.
Tubulin Polymerization Assay
This assay determines the functional effect of this compound on tubulin polymerization dynamics. It can identify whether the compound acts as a microtubule-stabilizing or -destabilizing agent.[1][19]
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) or purified tubulin
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[20]
-
GTP solution
-
This compound
-
Positive controls (e.g., paclitaxel (B517696) for stabilization, colchicine (B1669291) for destabilization)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a stock solution of this compound and a series of dilutions.
-
On ice, prepare the tubulin polymerization mix containing tubulin (e.g., 3 mg/mL), General Tubulin Buffer, GTP (1 mM), and glycerol (10%).[1]
-
Pipette the this compound dilutions (and controls) into the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[1][21]
-
Plot the absorbance (change in turbidity) versus time for each concentration of this compound.
-
Analyze the polymerization curves to determine the effect of this compound on the rate and extent of tubulin polymerization. Calculate the IC50 or EC50 value.
Visualizations
Caption: Workflow for Fluorescence Quenching Assay.
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Caption: Potential Effects of this compound on Tubulin Dynamics.
References
- 1. benchchem.com [benchchem.com]
- 2. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 4. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 5. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tubulin Polymerization Assay [bio-protocol.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. A fluorescence anisotropy assay to discover and characterize ligands targeting the maytansine site of tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Surface Plasmon Resonance for Tubulin Binding Affinity Analyses [bio-protocol.org]
- 13. TPPP/p25 promotes tubulin assemblies and blocks mitotic spindle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Microtubule-Associated Proteins (MAPs) and Tubulin Interactions by Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Isothermal titration calorimetry for studying protein-ligand interactions. | Semantic Scholar [semanticscholar.org]
- 19. Tubulin Polymerization Assay [bio-protocol.org]
- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Taxine B Extraction
Welcome to the technical support center for optimizing the extraction of Taxine (B1234092) B. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of Taxine B from Taxus species.
Frequently Asked Questions (FAQs)
Q1: What is Taxine B and from which sources can it be extracted?
Taxine B is a toxic pseudo-alkaloid with the chemical formula C33H45NO8, found in various species of the yew tree (Taxus)[1]. Taxus baccata (European yew), Taxus brevifolia (Pacific yew), and Taxus chinensis (Chinese yew) are common sources for the extraction of taxoids, including Taxine B. All parts of the plant, especially the leaves and bark, contain Taxine B.
Q2: What are the common methods for extracting Taxine B?
Common methods for extracting taxoids like Taxine B include solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE)[2]. The choice of method can significantly impact the extraction efficiency and the purity of the final product.
Q3: How can I quantify the yield of Taxine B in my extract?
The accurate quantification of Taxine B is crucial for determining the extraction yield. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of Taxine B in biological samples[3][4].
Q4: What are the key parameters to optimize for improving Taxine B yield?
Several parameters can be optimized to enhance the extraction yield. These include the choice of solvent, extraction temperature, extraction time, and the solid-to-solvent ratio[2][5]. The physical state of the plant material, such as particle size, also plays a critical role.
Q5: Are there any specific challenges associated with Taxine B purification?
Yes, the purification of Taxine B can be challenging due to its complex structure and the presence of other similar taxoids in the crude extract. Challenges include potential degradation of the compound and the removal of impurities, which may require multiple chromatographic steps[6][7].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Taxine B | Inefficient extraction method. | - Compare different extraction techniques such as UAE, MAE, or SFE. - Optimize extraction parameters (solvent, temperature, time) using a systematic approach like Response Surface Methodology (RSM)[5]. |
| Inappropriate solvent selection. | - Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate). - Consider using a co-solvent system to improve extraction efficiency. | |
| Degradation of Taxine B during extraction. | - Avoid high temperatures and prolonged extraction times, which can lead to thermal degradation. - Use extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction at a controlled temperature. | |
| Incomplete cell wall disruption. | - Ensure the plant material is finely ground to a consistent particle size to maximize surface area for solvent penetration. | |
| Inconsistent Extraction Yields | Variability in plant material. | - Source plant material from a consistent geographical location and harvest at the same time of year. - Standardize the drying and storage conditions of the plant material. |
| Lack of precise control over extraction parameters. | - Use automated extraction systems for better control over temperature, time, and pressure. - Carefully monitor and record all experimental parameters for each batch. | |
| Difficulty in Purifying Taxine B | Presence of co-extracted impurities. | - Employ a multi-step purification protocol, which may include solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC). |
| Co-elution of similar taxoids. | - Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to improve the resolution between Taxine B and other taxoids. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Taxine B
-
Sample Preparation: Dry the Taxus leaves or bark at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Solvent Addition: Add the selected solvent (e.g., 80% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Ultrasonication: Submerge the extraction vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., 45°C) and frequency (e.g., 40 kHz) for a specific duration (e.g., 30 minutes).
-
Filtration: After extraction, filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Quantification: Dissolve a known amount of the crude extract in a suitable solvent and analyze the Taxine B content using a validated LC-MS/MS method.
Protocol 2: Response Surface Methodology (RSM) for Optimization
RSM is a statistical approach for optimizing extraction parameters to achieve the maximum yield.
-
Factor Selection: Identify the key independent variables (factors) that influence the extraction yield, such as extraction temperature (X1), extraction time (X2), and solvent concentration (X3).
-
Experimental Design: Use a statistical design, such as a Box-Behnken or Central Composite Design, to create a set of experimental runs with different combinations of the selected factors.
-
Data Collection: Perform the extractions according to the experimental design and measure the Taxine B yield for each run.
-
Model Fitting: Fit the experimental data to a polynomial equation to develop a mathematical model that describes the relationship between the factors and the response (yield).
-
Optimization: Use the model to determine the optimal conditions for each factor that will result in the maximum Taxine B yield.
Data Presentation
Table 1: Comparison of Extraction Methods for Taxoids
| Extraction Method | Principle | Advantages | Disadvantages |
| Solvent Extraction | Dissolving the target compound in a suitable solvent. | Simple, low cost. | Time-consuming, may require large solvent volumes. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Faster extraction, higher yields, lower solvent consumption. | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, increasing extraction efficiency. | Very fast, reduced solvent usage, improved yield. | Requires specialized equipment, potential for thermal degradation if not controlled. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Environmentally friendly, high selectivity, solvent-free extract. | High initial equipment cost, may require a co-solvent for polar compounds. |
Table 2: Key Parameters for Extraction Optimization
| Parameter | Range for Optimization | Impact on Yield |
| Solvent Concentration | 50-100% (for aqueous-organic mixtures) | Affects the polarity of the solvent and its ability to dissolve Taxine B. |
| Extraction Temperature | 30-70°C | Higher temperatures can increase solubility and diffusion but may cause degradation. |
| Extraction Time | 15-90 minutes | Longer times can increase yield but may also lead to degradation and extraction of impurities. |
| Solid-to-Solvent Ratio | 1:10 to 1:30 (w/v) | A higher ratio can improve extraction efficiency but increases solvent consumption. |
| Particle Size | 20-80 mesh | Smaller particles have a larger surface area, leading to better extraction. |
Visualizations
References
- 1. Taxine B | C33H45NO8 | CID 121443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of taxine B in body fluids by LC–MS–MS [ouci.dntb.gov.ua]
- 5. preprints.org [preprints.org]
- 6. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and solutions for the downstream purification of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Taxachitriene B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Taxachitriene B in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a naturally occurring taxane (B156437) derivative with potential therapeutic applications. Like many other taxanes, it is a highly lipophilic molecule, which results in poor solubility in water. This limited aqueous solubility can significantly hinder its use in various experimental and preclinical settings, affecting bioavailability and therapeutic efficacy.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. These methods can be broadly categorized as physical and chemical modifications. Common approaches include the use of co-solvents, cyclodextrins, surfactants, and the formulation of nanoparticles.
Q3: How do co-solvents increase the solubility of this compound?
Co-solvents are organic solvents that are miscible with water and can increase the solubility of nonpolar compounds. By adding a co-solvent to an aqueous solution, the polarity of the solvent system is reduced, making it more favorable for lipophilic molecules like this compound to dissolve.
Q4: What is the role of cyclodextrins in solubilizing this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, within their central cavity, forming an inclusion complex. This complex has improved solubility in aqueous solutions due to the hydrophilic nature of the cyclodextrin's outer surface.
Q5: Can surfactants be used to improve this compound solubility?
Yes, surfactants can increase the solubility of hydrophobic compounds by forming micelles. In an aqueous solution, surfactant molecules aggregate to form micelles where the hydrophobic tails form a core that can encapsulate this compound, while the hydrophilic heads interact with the surrounding water, effectively solubilizing the compound.
Troubleshooting Guide
Issue: Precipitate formation when diluting a stock solution of this compound in an aqueous buffer.
Possible Cause: The concentration of the organic solvent from the stock solution is too low in the final aqueous solution to maintain the solubility of this compound.
Solutions:
-
Increase the percentage of co-solvent: Gradually increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. It is crucial to determine the maximum tolerable co-solvent concentration for the specific experimental system.
-
Utilize a different solubilization technique: If increasing the co-solvent is not feasible, consider using cyclodextrins or surfactants to enhance solubility.
-
Sonication: Brief sonication of the solution can sometimes help in dissolving small amounts of precipitate, but this may not provide long-term stability.
Issue: Low and inconsistent results in cell-based assays.
Possible Cause: Poor solubility of this compound in the cell culture medium is leading to inconsistent dosing and reduced availability of the compound to the cells.
Solutions:
-
Prepare a fresh, clear working solution: Ensure that the final working solution in the cell culture medium is completely clear and free of any visible precipitate before adding it to the cells.
-
Test different formulation strategies: Compare the efficacy of this compound formulated with different solubilizing agents (e.g., co-solvents vs. cyclodextrins) to identify the formulation that provides the most consistent results in your assay.
-
Particle size reduction: For suspension formulations, reducing the particle size through techniques like micronization can improve the dissolution rate and bioavailability.
Quantitative Data on Solubility Enhancement of Structurally Similar Taxanes
Table 1: Solubility of Paclitaxel (B517696) in Aqueous Co-solvent Systems
| Co-solvent System | Paclitaxel Solubility (mg/mL) | Reference |
| Water | < 0.002 | [1] |
| 75% (v/v) PEG 400 in water | ~16 | [1] |
| 50% Triacetin in emulsion | ~75 | [1] |
| 5% Egg WLD | > 1 | [2] |
Table 2: Enhancement of Docetaxel Aqueous Solubility with Cyclodextrins
| Cyclodextrin (B1172386) Derivative | Fold Increase in Solubility | Reference |
| Alkylenediamine-modified β-cyclodextrin (H1) | ~216 | [3][4] |
| Alkylenediamine-modified β-cyclodextrin (H2) | ~242 | [3][4] |
| Alkylenediamine-modified β-cyclodextrin (H3) | ~253 | [3][4] |
| Dimethyl-β-cyclodextrin (DM-β-CD) | ~76 | |
| Ternary complex with β-cyclodextrin and HPMC | ~17 |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent System
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10-20 mM).
-
To prepare a working solution, dilute the stock solution into the desired aqueous buffer.
-
Start by adding a small volume of the stock solution and vortex thoroughly.
-
If precipitation occurs, incrementally increase the final concentration of the co-solvent in the aqueous buffer until a clear solution is obtained.
-
Always prepare the final working solution fresh before each experiment.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Weigh out the appropriate molar ratio of this compound and the cyclodextrin (a 1:1 or 1:2 molar ratio is a good starting point).
-
Place the powders in a mortar.
-
Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol (B145695) in water) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting paste under vacuum or in an oven at a controlled temperature to obtain a solid powder of the inclusion complex.
-
The solubility of the resulting complex in aqueous solutions can then be determined.
Visualizations
Caption: A logical workflow for troubleshooting common solubility issues with this compound.
Caption: A simplified diagram of the signaling pathway for taxane-induced apoptosis.
References
- 1. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Technical Support Center: Optimizing HPLC Parameters for Taxachitriene B Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Taxachitriene B.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the separation of this compound?
A1: For initial method development for this compound, a reversed-phase HPLC approach is recommended, given its diterpenoid structure. A good starting point would be a C18 column with a gradient elution using acetonitrile (B52724) and water. Based on methods for similar taxane (B156437) compounds, a UV detection wavelength of around 227 nm is often effective.
Q2: Which type of HPLC column is most suitable for this compound analysis?
A2: C18 columns are a robust choice for the separation of taxanes and related diterpenoids and are a recommended starting point for this compound. For potentially better selectivity, especially in complex mixtures, a pentafluorophenyl (PFP) column could also be considered, as it can offer different interactions with the analyte.
Q3: What are the recommended mobile phases for this compound separation?
A3: The most common mobile phases for the reversed-phase separation of taxane-like compounds are mixtures of water with either acetonitrile or methanol (B129727). Acetonitrile often provides better resolution and lower backpressure. A gradient elution, starting with a higher percentage of water and increasing the organic solvent concentration over time, is typically necessary to achieve a good separation of this compound from other related compounds.
Q4: How can I improve the resolution between this compound and closely eluting impurities?
A4: To improve resolution, you can try several approaches:
-
Optimize the gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the organic solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity.
-
Adjust the pH of the mobile phase: If this compound or its impurities have ionizable groups, adjusting the pH with a suitable buffer can significantly impact retention and selectivity.
-
Lower the temperature: Decreasing the column temperature can sometimes improve resolution, although it may increase run time and backpressure.
-
Try a different column chemistry: If a C18 column does not provide adequate resolution, consider a PFP or a phenyl-hexyl column.
Q5: What is the expected stability of this compound under typical HPLC conditions?
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with the column packing material (silanols). 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a high-purity, end-capped C18 column. Consider adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase (use with caution as it can be difficult to remove from the column). 2. Reduce the injection volume or the sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Poor Peak Shape (Fronting) | 1. Sample solvent stronger than the mobile phase. 2. Column overload. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Reduce the injection volume or the sample concentration. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Column temperature variations. 4. Pump malfunction or leaks. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. 2. Prepare fresh mobile phase daily and ensure it is thoroughly degassed. 3. Use a column oven to maintain a consistent temperature. 4. Check for leaks in the system and perform pump maintenance as needed. |
| Loss of Resolution | 1. Column degradation. 2. Change in mobile phase composition. 3. Sample matrix effects. | 1. Replace the column with a new one of the same type. 2. Prepare fresh mobile phase and ensure accurate composition. 3. Implement a sample clean-up procedure to remove interfering substances. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Precipitated buffer in the mobile phase. 3. High mobile phase viscosity. | 1. Systematically disconnect components to identify the source of the blockage. Replace the guard column or filter if necessary. Back-flush the column with a compatible solvent (follow manufacturer's instructions). 2. Ensure the buffer is fully dissolved and compatible with the organic solvent concentration. 3. Reduce the flow rate or consider using a less viscous organic solvent (e.g., acetonitrile instead of methanol). |
Experimental Protocol: A Starting Point for Method Development
This protocol provides a general methodology for developing an HPLC method for the separation of this compound.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Recommended Starting Condition |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or DAD detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 227 nm |
| Injection Volume | 10 µL |
3. Method Optimization:
-
Inject the prepared sample and evaluate the initial chromatogram for peak shape, resolution, and retention time of the target analyte.
-
Based on the initial results, adjust the gradient profile (slope and duration) to improve the separation of this compound from any impurities.
-
If necessary, evaluate different organic modifiers (e.g., methanol) or column chemistries (e.g., PFP) to optimize selectivity.
-
Once a satisfactory separation is achieved, the method should be validated for parameters such as linearity, precision, accuracy, and robustness.
Logical Workflow for HPLC Method Optimization
Caption: A logical workflow for optimizing HPLC parameters for this compound separation.
Troubleshooting Taxachitriene B instability during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Taxachitriene B during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: Based on the behavior of structurally similar taxane (B156437) compounds, the primary causes of this compound degradation are likely hydrolysis of its ester groups, epimerization, and potential cleavage of strained ring structures.[1][2][3] These degradation pathways can be initiated or accelerated by exposure to inappropriate storage conditions such as high temperatures, humidity, extreme pH (both acidic and basic), and light.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions. The recommended storage is desiccated at -20°C.[2] It is crucial to store the compound in a tightly sealed container to protect it from moisture and air. For solutions, the optimal pH for stability is generally found to be around 4-5 for similar taxane compounds.[1][3]
Q3: My this compound has been at room temperature for a short period. Is it still usable?
A3: The stability of this compound at room temperature for short durations has not been specifically reported. However, for many thermolabile drugs, limited exposure to room temperature (e.g., up to 24 hours) may not lead to significant degradation, but this is highly compound-dependent. To ensure the integrity of your sample, it is highly recommended to re-qualify the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess its purity before use.
Q4: I observe unexpected peaks in my HPLC analysis of a stored this compound sample. What could they be?
A4: Unexpected peaks in an HPLC chromatogram of a stored this compound sample are likely degradation products. Common degradation pathways for similar taxane compounds include hydrolysis and epimerization.[1][2][3] To identify these impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine their molecular weights and fragmentation patterns, which can help in elucidating their structures.
Q5: How can I prevent the degradation of this compound in my experimental solutions?
A5: To prevent degradation in solution, it is advisable to prepare fresh solutions before each experiment. If solutions need to be stored, they should be kept at low temperatures (2-8°C or -20°C) and protected from light. For aqueous solutions, buffering them to a pH of around 4-5 may enhance stability, as this has been shown to be the pH of maximum stability for other taxanes.[1][3] The choice of solvent can also influence stability; this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound instability.
Problem: Loss of compound activity or inconsistent experimental results.
This could be a primary indicator of this compound degradation. Follow these steps to troubleshoot:
Step 1: Verify Storage Conditions
-
Action: Immediately check the storage conditions of your this compound sample.
-
Questions to Ask:
-
Was the compound stored at the recommended -20°C?
-
Was the container tightly sealed to prevent moisture and air exposure?
-
Was the sample protected from light?
-
-
Next Steps: If storage conditions were not optimal, the compound's integrity may be compromised. Proceed to Step 2 for analytical verification.
Step 2: Analytical Purity Assessment
-
Action: Analyze the purity of your this compound sample using a stability-indicating analytical method.
-
Recommended Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying taxane compounds and their impurities.
-
Procedure:
-
Prepare a fresh solution of your stored this compound.
-
Analyze the sample using a validated HPLC method.
-
Compare the chromatogram to a reference standard or a previously analyzed batch of known purity.
-
-
Interpretation of Results:
-
Reduced Peak Area of Parent Compound: Indicates degradation.
-
Appearance of New Peaks: Suggests the presence of degradation products.
-
-
Next Steps: If degradation is confirmed, proceed to Step 3 to understand the potential causes.
Step 3: Investigate Potential Causes of Degradation (Forced Degradation Studies)
-
Action: To understand the degradation pathways, you can perform forced degradation (stress testing) studies on a small amount of your compound.[4][5][6][7][8] This involves intentionally exposing the compound to various stress conditions to accelerate degradation.
-
Experimental Protocols: See the "Experimental Protocols" section below for detailed methodologies.
-
Stress Conditions to Test:
-
Acidic and Basic Hydrolysis: Exposure to dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH).
-
Oxidation: Treatment with a mild oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the solid compound or a solution at an elevated temperature (e.g., 60°C).
-
Photostability: Exposing the compound to light (UV and visible).
-
-
Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and characterize the degradation products.
-
Next Steps: The results of these studies will help you understand the specific vulnerabilities of this compound and develop appropriate handling and storage procedures for future experiments.
Quantitative Data Summary
Since specific quantitative degradation kinetics for this compound are not publicly available, the following table presents hypothetical data based on typical degradation patterns observed for taxane diterpenoids under forced degradation conditions. This table serves as an illustrative example for researchers performing their own stability studies.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 N HCl | 24 hours | 60°C | 15% | Hydrolyzed esters, Ring-opened products |
| 0.1 N NaOH | 8 hours | 25°C | 25% | Epimers, Hydrolyzed esters |
| 3% H₂O₂ | 24 hours | 25°C | 5% | Oxidized derivatives |
| Heat (Solid) | 72 hours | 80°C | 10% | Thermally induced isomers |
| Photolysis (Solution) | 48 hours | 25°C | 8% | Photo-adducts, Isomers |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method that can be optimized for specific laboratory conditions.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective for separating taxane compounds. A starting point could be a gradient from 30% acetonitrile to 70% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 227 nm, common for taxanes).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol outlines the steps to intentionally degrade this compound to understand its stability profile.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
-
Incubate the solution at 60°C for a defined period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
-
Keep the solution at room temperature (25°C) and take samples at various time points (e.g., 1, 4, 8 hours).
-
Neutralize each aliquot with an equivalent amount of 0.1 N HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in a vial and heat it in an oven at 80°C for 72 hours. After cooling, dissolve the sample in a known volume of solvent for analysis.
-
Solution State: Reflux the stock solution at 60°C for 24 hours. Cool and analyze.
-
-
Photostability:
-
Expose a solution of this compound in a quartz cuvette to a photostability chamber with a combination of UV and visible light for a specified duration (e.g., 48 hours).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Relationship between storage conditions and stability.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Minimizing degradation of Taxachitriene B during experimental procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Taxachitriene B during experimental procedures. Given that this compound is a less-characterized taxane (B156437) diterpenoid, this guide is based on the established knowledge of the broader taxane class of compounds, including paclitaxel (B517696) and docetaxel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a member of the taxane family of diterpenoids. Like other taxanes, it is presumed to be a microtubule-stabilizing agent, making it a compound of interest for cancer research.[1][2] The complex structure of taxanes, which includes multiple ester groups and a chiral center, makes them susceptible to degradation under various experimental conditions.[3] Ensuring the stability of this compound is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the primary pathways of taxane degradation?
The main degradation pathways for taxanes like paclitaxel, which are likely applicable to this compound, include:
-
Epimerization: The chiral center at the C-7 position can undergo epimerization, particularly under basic conditions, leading to the formation of the 7-epimer, which may have reduced biological activity.[3][4]
-
Hydrolysis: The ester groups on the taxane core are susceptible to hydrolysis, especially in acidic or basic solutions, which can lead to the loss of acetyl or other acyl groups.[3][5][6][7]
-
Oxidation: The taxane structure can be sensitive to oxidation, potentially affecting various functional groups.[8][9]
-
Photodegradation: Exposure to high-intensity light can induce degradation, leading to the formation of various byproducts.[5]
Q3: How should I store my stock solutions of this compound?
For optimal stability, it is recommended to store stock solutions of taxanes in a non-polar, aprotic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) at -20°C or lower, protected from light.[10] For paclitaxel, storage of vials in their original cartons at controlled room temperature (20° to 25°C) and protected from light is recommended for the solid form.[11] Once in solution, refrigerated storage (2-8°C) has been shown to extend the stability of some taxane formulations.[12][13]
Q4: What solvents should I use for my experiments?
The choice of solvent can significantly impact the stability of taxanes. While DMSO is a common choice for stock solutions, for aqueous experimental buffers, it is crucial to control the pH. Taxanes are generally more stable in slightly acidic to neutral pH (around 4-6).[3] The polarity of the solvent can also influence the conformation of the taxane side chain.[14] It is advisable to minimize the time the compound is in aqueous solutions and to prepare fresh dilutions for each experiment.
Q5: How can I detect and quantify the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common approach to quantify the parent compound and its degradation products.[15] Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) are powerful techniques for identifying the structures of unknown degradation products.[5][16][17][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my assay. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh dilutions from a frozen stock solution for each experiment.2. Ensure the pH of your aqueous buffers is in the optimal range (slightly acidic to neutral).3. Minimize the exposure of the compound to light and elevated temperatures. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Formation of degradation products (e.g., epimers, hydrolysis products). | 1. Analyze your sample using LC-MS to identify the mass of the unknown peaks and compare them to known taxane degradation products.[5]2. Review your experimental protocol for potential degradation triggers (e.g., high pH, prolonged incubation at room temperature). |
| Precipitation of the compound in my aqueous buffer. | Poor aqueous solubility of taxanes. | 1. Use a co-solvent like DMSO or ethanol, ensuring the final concentration does not exceed levels that affect your experimental system.2. Consider using a formulation with a solubilizing agent, though be aware that some agents can have biological effects.[9] |
| Inconsistent results between experiments. | Variable degradation of this compound. | 1. Standardize all experimental procedures, including incubation times, temperatures, and buffer preparation.2. Routinely check the purity of your stock solution using HPLC. |
Key Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of this compound.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Testing of this compound in Aqueous Buffer
-
Objective: To assess the stability of this compound in a specific aqueous buffer over time.
-
Materials:
-
This compound stock solution (in DMSO)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Incubator or water bath
-
-
Procedure:
-
Dilute the this compound stock solution into the experimental buffer to the final working concentration.
-
Immediately inject a sample (t=0) into the HPLC to determine the initial concentration and purity.
-
Incubate the solution at the desired experimental temperature (e.g., 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and inject it into the HPLC.
-
Quantify the peak area of this compound and any degradation products at each time point.
-
Plot the percentage of remaining this compound versus time to determine its stability under these conditions.
-
Quantitative Data Summary
Table 1: General Influence of pH on Taxane Stability
| pH Range | Stability | Primary Degradation Pathway |
| < 4 | Moderate | Acid-catalyzed hydrolysis of ester groups. |
| 4 - 6 | Optimal | Minimal degradation. |
| 7 - 8 | Reduced | Base-catalyzed epimerization at C-7.[3] |
| > 8 | Low | Rapid base-catalyzed hydrolysis and epimerization.[3] |
Table 2: General Influence of Temperature on Taxane Stability in Solution
| Temperature | Stability | General Recommendation |
| -80°C to -20°C | High | Recommended for long-term storage of stock solutions. |
| 2 - 8°C | Moderate | Suitable for short-term storage of diluted solutions (up to a few days for some formulations).[12][13][19] |
| Room Temperature (20-25°C) | Low | Minimize exposure; prepare fresh solutions for immediate use.[19] |
| > 30°C | Very Low | Avoid; significant degradation is likely.[20] |
Table 3: General Influence of Light on Taxane Stability
| Light Condition | Stability | General Recommendation |
| Protected from light (amber vials, dark) | High | Always protect taxane solutions from light.[11] |
| Exposure to ambient light | Reduced | Minimize exposure during experimental manipulations. |
| Exposure to high-intensity UV light | Low | Can cause significant photodegradation.[5] |
Visualizations
References
- 1. A Comprehensive Review of Taxane Treatment in Breast Cancer: Clinical Perspectives and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Paclitaxel - Wikipedia [en.wikipedia.org]
- 10. Taxin B | CAS:168109-52-2 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. pfizermedical.com [pfizermedical.com]
- 12. Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage - ecancer [ecancer.org]
- 13. researchgate.net [researchgate.net]
- 14. Solvent- and concentration-dependent molecular interactions of taxol (Paclitaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques. | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. researchgate.net [researchgate.net]
- 20. Stability study of concentrate-solvent mixture & infusion solutions of Jevtana® cabazitaxel for extended multi-dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NMR Signal Resolution for Taxachitriene B
Welcome to the technical support center for NMR analysis of Taxachitriene B and related complex diterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during NMR experiments.
Frequently Asked Questions (FAQs)
Q1: My 1D ¹H NMR spectrum of this compound has very low signal-to-noise. What are the likely causes and how can I improve it?
A poor signal-to-noise (S/N) ratio is a common challenge, especially with natural products that may be available in limited quantities. The primary causes can be grouped into sample-related, instrumental, and experimental parameter issues.
-
Sample Concentration: This is the most frequent reason for a low S/N ratio. This compound, being a complex natural product, is often isolated in small amounts, making concentration a critical factor.[1]
-
Instrumental Factors: Issues such as an improperly tuned and matched probe, poor magnetic field homogeneity (shimming), or a malfunctioning receiver can lead to significant signal loss.[1]
-
Experimental Parameters: Using a suboptimal number of scans, an inappropriate relaxation delay, or an incorrect pulse width can negatively affect signal intensity.[1]
To improve the S/N ratio, consider the following:
-
Increase the sample concentration if possible.
-
Utilize a cryoprobe or microcryoprobe, which can enhance sensitivity by 4 to 20 times.[2][3]
-
Increase the number of scans. Doubling the scans will increase the S/N ratio by a factor of approximately 1.4.[1][4]
Q2: The peaks in my this compound NMR spectrum are broad and poorly resolved. What steps can I take to improve the resolution?
Peak broadening can be caused by several factors, including poor shimming, sample heterogeneity, or the inherent complexity of the molecule.[5]
-
Shimming: Poor magnetic field homogeneity is a common cause of broad and asymmetric peaks. Always perform automated shimming for each sample. If line shape remains poor, manual shimming of lower-order shims may be necessary.[1]
-
Sample Purity: Ensure your sample is free of paramagnetic impurities and solid particles. Filtering the sample into the NMR tube can help.[1]
-
Solvent Choice: The choice of deuterated solvent can impact resolution. Trying different solvents like benzene-d6 (B120219) in addition to the more common chloroform-d (B32938) or methanol-d4 (B120146) may help to resolve overlapping signals.[5]
-
Advanced Techniques: For highly complex spectra with significant overlap, consider advanced techniques like 2D NMR and Non-Uniform Sampling (NUS).[6][7][8][9]
Q3: I am struggling with signal overlap in the ¹H NMR spectrum of this compound. What experiments can help me resolve individual signals?
Due to the complex structure of diterpenoids like this compound, signal overlap in 1D NMR spectra is very common. Two-dimensional (2D) NMR spectroscopy is an essential tool to overcome this challenge by spreading the signals over two frequency axes, which significantly enhances resolution.[10][11]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to trace out spin systems within the molecule.[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (or other heteroatoms), which is excellent for resolving overlapping proton signals based on the chemical shift of the attached carbon.[11][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.[13]
-
Pure Shift NMR: This technique can collapse multiplets into singlets, dramatically increasing the resolution of the spectrum.[14][15]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio
| Symptom | Possible Cause | Recommended Solution |
| Overall low signal intensity | Insufficient sample concentration. | Increase the amount of this compound in your sample. For ¹H NMR, a starting concentration of 1-5 mg in 0.5-0.6 mL of solvent is recommended. For ¹³C NMR, higher concentrations are preferable.[1] |
| Use a smaller diameter NMR tube (e.g., Shigemi tube) to reduce the required sample volume.[1] | ||
| Suboptimal experimental parameters. | Increase the number of scans. A good starting point for ¹H is 16-64 scans, and for ¹³C is 1024-4096 scans.[1] Optimize the relaxation delay (d1); for ¹H, 1-2 seconds is typical, while for ¹³C, 2-5 seconds is often used.[1] | |
| Poor probe tuning and matching. | Always tune and match the probe for every sample, as the optimal tuning varies with the solvent and sample concentration.[1] | |
| Using a low-sensitivity probe. | If available, use a cryogenically cooled probe (CryoProbe) to significantly boost the signal-to-noise ratio.[3][10][16] |
Issue 2: Poor Resolution and Broad Peaks
| Symptom | Possible Cause | Recommended Solution |
| Broad, asymmetric peaks | Poor magnetic field homogeneity. | Perform automated shimming. If the line shape is still poor, manual shimming may be required.[1] Ensure the sample is positioned correctly in the spinner. |
| Presence of solid particles in the sample. | Filter the sample through a small plug of glass wool directly into the NMR tube.[1] | |
| Sample is too concentrated. | While counterintuitive to the S/N issue, very high concentrations can lead to increased viscosity and peak broadening. Try diluting the sample slightly.[5] | |
| Overlapping signals | Inherent complexity of the this compound spectrum. | Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals.[10][11] |
| Consider using Non-Uniform Sampling (NUS) with your 2D experiments to enhance resolution in the indirect dimension without a prohibitive increase in experiment time.[7][9] | ||
| Changing the NMR solvent (e.g., from CDCl₃ to C₆D₆) can alter chemical shifts and may resolve some overlapping peaks.[5] |
Experimental Protocols
Protocol 1: Standard 2D NMR Data Acquisition for Structure Elucidation
This protocol outlines the key experiments for elucidating the structure of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃OD).
-
Filter the solution into a high-quality 5 mm NMR tube.
-
-
¹H NMR:
-
Acquire a standard 1D ¹H NMR spectrum to assess sample concentration and overall spectral quality.
-
Optimize shimming and receiver gain.
-
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify ¹H-¹H spin systems.
-
Key Parameters:
-
Number of scans (ns): 8-16
-
Relaxation delay (d1): 1-2 s
-
Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with their directly attached ¹³C nuclei.
-
Key Parameters:
-
Number of scans (ns): 2-4
-
Relaxation delay (d1): 1-2 s
-
Set the ¹JCH coupling constant to an average value of 145 Hz.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range ¹H-¹³C correlations (2-3 bonds).
-
Key Parameters:
-
Number of scans (ns): 8-16
-
Relaxation delay (d1): 1.5-2.5 s
-
Optimize the long-range coupling constant (e.g., 8 Hz) to observe desired correlations.
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space, which is critical for stereochemical assignments.
-
Key Parameters:
-
Number of scans (ns): 16-32
-
Relaxation delay (d1): 1-2 s
-
Optimize the mixing time to observe NOE correlations.
-
-
Protocol 2: Enhancing Resolution with Non-Uniform Sampling (NUS)
NUS can be applied to 2D experiments to either reduce the experiment time or increase the resolution.[6][8][9][17]
-
Setup a standard 2D experiment (e.g., HSQC or HMBC) as described in Protocol 1.
-
Enable Non-Uniform Sampling:
-
In the acquisition software (e.g., Bruker TopSpin), change the acquisition mode for the indirect dimension from "traditional" to "non-uniform sampling".[7]
-
-
Set the Sampling Sparsity:
-
A common starting point is 50% sparse sampling. This will cut the experiment time in half with minimal loss in data quality.[7]
-
To increase resolution, keep the experiment time similar to a standard experiment but significantly increase the number of increments that would have been acquired in a traditional experiment, while still using a sparse sampling schedule.
-
-
Data Processing:
Visualizations
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Troubleshooting decision tree for poor NMR resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NUS NMR [nmr.chem.ucsb.edu]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Non-Uniform Sampling (NUS) | Bruker [bruker.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. High Resolution Nuclear Magnetic Resonance Spectroscopy on Biological Tissue and Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boosting the resolution of multidimensional NMR spectra by complete removal of proton spin multiplicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural Products | Bruker [bruker.com]
- 17. Nonuniform Sampling for NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the semi-synthesis of Taxachitriene B
Welcome to the technical support center for the semi-synthesis of Taxachitriene B. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical modification of taxane (B156437) skeletons. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the semi-synthesis of this compound, likely from a precursor such as Baccatin (B15129273) III or a related taxane.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TB-S01 | Low to no yield of this compound. | - Incomplete activation of the hydroxyl group on the precursor. - Steric hindrance preventing the desired reaction. - Inappropriate solvent or temperature conditions. - Degradation of starting material or product. | - Ensure anhydrous conditions for reactions involving sensitive reagents. - Use a stronger activating agent or a different protecting group strategy. - Screen a variety of solvents and temperatures to optimize the reaction kinetics. - Monitor the reaction progress closely using TLC or HPLC to avoid over-running the reaction. |
| TB-S02 | Formation of multiple unidentified byproducts. | - Non-selective reaction at multiple hydroxyl groups on the taxane core. - Rearrangement of the taxane skeleton under acidic or basic conditions. - Side reactions involving functional groups on the acylating or alkylating agent. | - Employ a protecting group strategy to selectively block reactive sites. - Carefully control the pH of the reaction mixture. - Use highly purified reagents and solvents. - Consider a milder catalyst or reaction conditions. |
| TB-P01 | Difficulty in purifying this compound from the reaction mixture. | - Co-elution of the product with starting material or byproducts during chromatography. - Similar polarity of the desired product and impurities. - Degradation of the product on the silica (B1680970) gel column. | - Optimize the HPLC or column chromatography conditions (e.g., solvent gradient, column type). - Consider derivatization of the crude product to alter its polarity for easier separation, followed by deprotection. - Use an alternative purification method such as preparative TLC or crystallization. - Neutralize the silica gel with a suitable base (e.g., triethylamine) if the product is acid-sensitive.[1][2] |
| TB-C01 | Inconsistent reaction outcomes between batches. | - Variability in the quality of starting materials or reagents. - Fluctuations in reaction conditions (temperature, time, atmosphere). - Inconsistent work-up procedures. | - Standardize the source and purity of all chemicals. - Implement strict control over all reaction parameters. - Develop and adhere to a detailed, step-by-step standard operating procedure (SOP). |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the semi-synthesis of this compound?
A1: While specific literature on the semi-synthesis of this compound is scarce, a common and logical starting material would be a readily available taxane precursor like Baccatin III or 10-deacetylbaccatin III (10-DAB). These compounds possess the core taxane skeleton and offer multiple hydroxyl groups that can be selectively functionalized.
Q2: How can I achieve selective modification at a specific hydroxyl group on the taxane core?
A2: Achieving regioselectivity is a primary challenge in taxane chemistry. A common strategy involves the use of protecting groups. For instance, the C7-hydroxyl of Baccatin III can be selectively protected with a triethylsilyl (TES) group, allowing for subsequent reactions at other positions. The relative reactivity of the hydroxyl groups generally follows the order C7 > C10 > C13 > C1, but this can be influenced by the reaction conditions and reagents used.[3][4]
Q3: What are some common side reactions to be aware of during the semi-synthesis?
A3: A notable side reaction is the rearrangement of the baccatin III core, particularly the opening of the oxetane (B1205548) ring under certain basic conditions, which can lead to the formation of a tetrahydrofuran (B95107) ring derivative.[5] Additionally, epimerization at stereocenters can occur, especially under harsh reaction conditions.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4: High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of the reaction and assessing the purity of the final product.[1][6][7] For structural characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the identity and structure of this compound.
Experimental Protocols
The following is a generalized, hypothetical protocol for a key step in the semi-synthesis of a this compound analog from Baccatin III, illustrating the principles of selective protection and modification.
Protocol: Selective Acylation of Baccatin III at the C13-Hydroxyl Group
-
Protection of the C7-Hydroxyl Group:
-
Dissolve Baccatin III in anhydrous pyridine.
-
Add triethylsilyl chloride (TES-Cl) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 7-TES-Baccatin III by column chromatography on silica gel.
-
-
Acylation at the C13-Hydroxyl Group:
-
Dissolve the purified 7-TES-Baccatin III in an anhydrous solvent such as THF or dichloromethane.
-
Cool the solution to -40 °C.
-
Add a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) to deprotonate the C13-hydroxyl group.
-
After stirring for 30 minutes, add the desired acylating agent (e.g., an acyl chloride or anhydride) to introduce the specific side chain of this compound.
-
Let the reaction proceed at low temperature, monitoring by TLC.
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry, concentrate, and purify the acylated product by column chromatography.
-
-
Deprotection of the C7-Hydroxyl Group:
-
Dissolve the purified C13-acylated product in a suitable solvent (e.g., THF, acetonitrile).
-
Add a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid-pyridine complex, to remove the TES protecting group.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction and perform a standard work-up.
-
Purify the final this compound analog by preparative HPLC to obtain a high-purity product.
-
Visualizations
Caption: A generalized workflow for the semi-synthesis of a this compound analog.
Caption: A troubleshooting decision tree for addressing low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Modified taxols, 8. Deacylation and reacylation of baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
Strategies to reduce batch-to-batch variability of Taxachitriene B extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in Taxachitriene B and other taxane (B156437) extracts from Taxus species.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in our Taxane extracts?
A1: Batch-to-batch variability in botanical extracts is a common challenge and primarily stems from two main areas:
-
Raw Material Variability : The chemical composition of Taxus species can vary significantly due to:
-
Genetic differences between plant populations.
-
Environmental factors such as climate, soil quality, and altitude.[1]
-
Harvesting time , as the concentration of taxanes can fluctuate with the seasons.
-
Plant part used (e.g., needles, bark, twigs), as taxane concentration differs throughout the plant.
-
Post-harvest handling , including drying and storage conditions, which can lead to degradation of target compounds.[1]
-
-
Processing and Extraction Variability : Inconsistencies in the manufacturing process can introduce significant variations. Key factors include:
-
Extraction method (e.g., maceration, ultrasound-assisted extraction, supercritical fluid extraction).
-
Choice of solvent and its purity.[1]
-
Inconsistent material-to-solvent ratios .[2]
-
Fluctuations in extraction parameters like temperature, pressure, and time.[1][2]
-
Operator-dependent variations in performing the extraction.
-
Q2: How can we standardize our raw plant material to reduce incoming variability?
A2: Implementing a robust raw material qualification program is crucial. This should include:
-
Macroscopic and Microscopic Identification : To ensure the correct plant species and part are being used.
-
Chemical Fingerprinting : Utilize High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC) to create a characteristic chemical profile of your acceptable raw material. This fingerprint can be used as a reference for incoming batches.
-
Quantitative Marker Analysis : Quantify the concentration of one or more key taxanes (e.g., Paclitaxel, 10-deacetylbaccatin III) to ensure they fall within an acceptable range.
-
Standardized Post-Harvest Protocols : Implement and document consistent procedures for drying, milling, and storing the raw material to prevent degradation of this compound and other taxanes.
Q3: Which extraction method is most suitable for obtaining consistent Taxane extracts?
A3: While several methods can be effective, Ultrasound-Assisted Extraction (UAE) offers a good balance of efficiency and control, which can contribute to better consistency. It often allows for lower extraction temperatures, which can be beneficial for thermally sensitive compounds. However, the most important factor for consistency is the rigorous standardization and validation of whichever method you choose.
Q4: What are the critical process parameters we need to control during extraction?
A4: To ensure batch-to-batch consistency, you must tightly control the following parameters:
-
Solvent Composition and Ratio : The type of solvent and its ratio to the plant material must be kept constant.
-
Temperature : Temperature can significantly affect extraction efficiency and the potential for degradation of thermolabile compounds.
-
Extraction Time : The duration of the extraction process should be precisely controlled.
-
Agitation/Ultrasound Power : For methods involving agitation or sonication, the intensity and duration should be standardized.
Q5: How can we use analytical techniques to monitor and control batch consistency?
A5: Analytical techniques are essential for a comprehensive quality control strategy:
-
Chromatographic Fingerprinting : HPLC-UV is a powerful tool for generating a chromatogram that represents the chemical fingerprint of your extract. This allows for a holistic comparison of different batches.
-
Multivariate Analysis : Statistical methods like Principal Component Analysis (PCA) can be applied to your HPLC fingerprint data.[3][4] PCA can help to visualize the similarity or differences between batches and identify outlier batches that deviate from the acceptable norm.[3][4]
-
Quantitative Analysis : Use a validated HPLC or LC-MS/MS method to quantify the concentration of this compound and other key taxanes in each batch. This provides a quantitative measure of consistency.
Troubleshooting Guides
Issue 1: Inconsistent Yield of Target Taxanes
| Possible Cause | Troubleshooting Step |
| Raw Material Variation | Analyze a sample of the raw material using HPLC to check the concentration of target taxanes. Compare with the established standard. |
| Incomplete Extraction | Review and verify the extraction parameters (time, temperature, solvent ratio). Consider optimizing the extraction method. For UAE, ensure consistent ultrasonic power. |
| Degradation of Taxanes | Investigate the thermal stability of your target taxanes. High extraction temperatures can lead to degradation. Ensure proper drying and storage of the raw material. |
| Solvent Quality | Use high-purity solvents. Impurities can affect extraction efficiency. |
Issue 2: Variation in Chromatographic Fingerprint (HPLC)
| Possible Cause | Troubleshooting Step |
| Raw Material Source | Different geographical sources or harvest times can lead to different chemical profiles. Use multivariate analysis to compare the fingerprint of the current batch with historical data from acceptable batches. |
| Extraction Selectivity | Minor changes in extraction parameters (e.g., solvent polarity, temperature) can alter the profile of co-extracted compounds. Ensure all parameters are strictly controlled. |
| Sample Preparation for Analysis | Inconsistencies in the sample preparation for HPLC analysis (e.g., dilution errors, filtration) can cause variations. Review and standardize your sample preparation protocol. |
| Column Performance | A deteriorating HPLC column can lead to changes in peak shape and resolution. Check column performance with a standard mixture. |
Issue 3: Troubleshooting Common HPLC Problems
| Problem | Possible Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the column stationary phase (e.g., with acidic silanol (B1196071) groups). | Use a base-deactivated column. Adjust mobile phase pH to suppress ionization of the analyte.[5][6][7] |
| Column overload. | Reduce the sample concentration or injection volume.[5] | |
| Blocked column frit. | Backflush the column. If the problem persists, replace the frit or the column.[8] | |
| Shifting Retention Times | Change in mobile phase composition. | Prepare fresh mobile phase, ensuring accurate composition. Degas the mobile phase properly.[5][6] |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature.[6] | |
| Column aging. | Replace the column. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use high-purity solvents and flush the injector. |
| Late eluting compounds from a previous injection. | Increase the run time or implement a column wash step after each run. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Taxanes
This protocol provides a general framework. Optimization for your specific raw material and target compounds is recommended.
-
Material Preparation : Grind the dried Taxus plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction :
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of 80% ethanol (B145695) (or another optimized solvent).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 45 minutes at a controlled temperature (e.g., 40°C) and a fixed ultrasonic power (e.g., 140 W).[9]
-
-
Filtration and Concentration :
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Sample Preparation for HPLC :
-
Re-dissolve the dried extract in a known volume of methanol (B129727) (or the initial mobile phase).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Protocol 2: HPLC-UV Analysis of Taxane Extracts
This protocol is a starting point and should be validated for your specific application.
-
HPLC System : A standard HPLC system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]
-
Mobile Phase : A gradient of water (A) and acetonitrile (B52724) (B).[9][10]
-
Gradient Program :
Quantitative Data Summary
The following tables provide examples of how to present quantitative data to assess batch-to-batch variability. Actual values should be determined through your own experiments.
Table 1: Comparison of Taxane Yields with Different Extraction Solvents
| Solvent | This compound Yield (mg/g) | Total Taxane Yield (mg/g) | Relative Standard Deviation (%) |
| 80% Ethanol | e.g., 0.15 | e.g., 1.20 | e.g., 4.5 |
| 90% Methanol | e.g., 0.12 | e.g., 1.15 | e.g., 5.1 |
| 100% Acetone | e.g., 0.18 | e.g., 1.35 | e.g., 4.2 |
Table 2: Batch-to-Batch Consistency of a Standardized Extraction Protocol
| Batch Number | This compound (mg/g) | Paclitaxel (mg/g) | 10-Deacetylbaccatin III (mg/g) | Total Taxanes (mg/g) |
| Batch 2024-001 | 0.16 | 0.55 | 0.45 | 1.16 |
| Batch 2024-002 | 0.15 | 0.58 | 0.43 | 1.16 |
| Batch 2024-003 | 0.17 | 0.53 | 0.46 | 1.16 |
| Average | 0.16 | 0.55 | 0.45 | 1.16 |
| RSD (%) | 6.25% | 4.58% | 3.40% | 0.00% |
Visualizations
Caption: Workflow for reducing batch-to-batch variability.
Caption: Troubleshooting logic for variability.
References
- 1. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 2. The Do’s and Don’ts of Botanical Extraction | Illuminated Extractors [illuminatedextractors.com]
- 3. The Potential Use of Herbal Fingerprints by Means of HPLC and TLC for Characterization and Identification of Herbal Extracts and the Distinction of Latvian Native Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potential Use of Herbal Fingerprints by Means of HPLC and TLC for Characterization and Identification of Herbal Extracts and the Distinction of Latvian Native Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. daru.tums.ac.ir [daru.tums.ac.ir]
Technical Support Center: Enhancing Taxachitriene B Delivery to Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Taxachitriene B delivery to cancer cells.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action in cancer cells?
This compound belongs to the taxane (B156437) family of diterpenoids. Like other taxanes such as paclitaxel (B517696) and docetaxel, its primary mechanism of action is the disruption of microtubule dynamics.[1][2][3] Taxanes bind to the β-tubulin subunit of microtubules, stabilizing them and preventing the disassembly necessary for cell division (mitosis).[3][4] This interference with the microtubule network leads to cell cycle arrest and ultimately induces programmed cell death (apoptosis).[2][5]
2. What are the main challenges in delivering this compound to cancer cells?
The primary challenge is the poor aqueous solubility of this compound, a characteristic common to the taxane family.[6][7] This hydrophobicity makes it difficult to formulate for intravenous administration and can lead to low bioavailability. Other challenges include a lack of tumor specificity, which can cause systemic toxicity to healthy tissues, and the potential for cancer cells to develop drug resistance.[5][8] The dense tumor microenvironment can also impede the penetration of the drug into the tumor mass.[9]
3. What are the most common strategies to improve the delivery of this compound?
The most prevalent strategies focus on encapsulating this compound within nanocarriers to improve its solubility and delivery characteristics. These include:
-
Liposomal Formulations: Encapsulating the hydrophobic drug within the lipid bilayer of liposomes can significantly increase its solubility.[6][10][11] These formulations can also be modified with polyethylene (B3416737) glycol (PEG) to create "stealth" liposomes that have a longer circulation time in the bloodstream.[10][11]
-
Nanoparticle-Based Delivery: Polymeric nanoparticles can protect this compound from degradation, improve its pharmacokinetic profile, and take advantage of the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[7][12]
-
Targeted Delivery Systems: Both liposomes and nanoparticles can be functionalized with targeting ligands such as antibodies, peptides, or small molecules that bind to receptors overexpressed on the surface of cancer cells.[8][13][14] This active targeting can increase the concentration of the drug at the tumor site and reduce off-target effects.[8][13]
4. How does the Enhanced Permeability and Retention (EPR) effect aid in this compound delivery?
The EPR effect is a phenomenon associated with the unique pathophysiology of solid tumors.[13] Tumor blood vessels are often poorly formed and leaky, with larger gaps between endothelial cells than in healthy tissues.[13] This allows nanoparticles and liposomes of a certain size (typically 80-200 nm) to extravasate from the bloodstream into the tumor tissue.[15] Additionally, tumors often have poor lymphatic drainage, which leads to the retention of these nanocarriers in the tumor microenvironment, allowing for a sustained release of this compound.[11][13]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Liposomes/Nanoparticles
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the chosen solvent system. | 1. Experiment with different organic solvents or co-solvent systems to dissolve this compound before encapsulation.[16] 2. Consider using a higher temperature during the hydration step of liposome (B1194612) formation to increase the fluidity of the lipid bilayer and facilitate drug incorporation. |
| Unfavorable drug-to-lipid or drug-to-polymer ratio. | 1. Systematically vary the ratio of this compound to the lipid or polymer to find the optimal loading capacity.[6] 2. Excessively high drug concentrations can lead to precipitation and instability of the formulation.[10] |
| Issues with the formulation process (e.g., sonication, extrusion). | 1. Optimize the sonication time and power, or the number of extrusion cycles, to ensure the formation of stable, unilamellar vesicles of the desired size. 2. Ensure that the temperature during these processes is maintained above the phase transition temperature of the lipids being used. |
| Precipitation of the drug during formulation. | 1. Ensure that the organic solvent is completely removed during the evaporation step. 2. The aqueous phase should be added gradually while vortexing to prevent rapid precipitation of the drug. |
Issue 2: Formulation Instability (Aggregation, Fusion, or Drug Leakage)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal lipid or polymer composition. | 1. Incorporate cholesterol into liposomal formulations (typically 30-50 mol%) to increase membrane rigidity and stability, and reduce drug leakage.[11] 2. For nanoparticles, select polymers with appropriate physicochemical properties to ensure stable encapsulation.[17] |
| Inadequate surface modification. | 1. Include PEGylated lipids or polymers in the formulation to provide a protective hydrophilic layer that prevents aggregation and opsonization.[10][18] |
| Improper storage conditions. | 1. Store formulations at 4°C and protect them from light.[10] 2. Avoid freezing, as this can disrupt the structure of liposomes and nanoparticles. |
| High drug-to-carrier ratio. | 1. As mentioned previously, an excessively high drug load can destabilize the lipid membrane or polymer matrix.[10] Reduce the drug concentration if instability is observed. |
Issue 3: Low Cytotoxicity in in vitro Cancer Cell Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient cellular uptake of the delivery system. | 1. If not already implemented, consider adding a targeting ligand to the surface of your liposomes or nanoparticles to enhance receptor-mediated endocytosis.[8][14] 2. Characterize the zeta potential of your formulation; a slightly positive surface charge can sometimes improve interaction with negatively charged cell membranes. |
| Slow or incomplete release of this compound from the carrier. | 1. Design the carrier to be responsive to the tumor microenvironment. For example, use pH-sensitive lipids or polymers that release the drug more readily in the acidic environment of endosomes or lysosomes.[19][20] |
| Drug resistance in the cancer cell line. | 1. Verify that the chosen cancer cell line is sensitive to taxanes.[5] 2. Consider co-delivering this compound with an agent that can overcome drug resistance mechanisms, such as an inhibitor of efflux pumps.[5] |
| Issues with the cytotoxicity assay protocol. | 1. Ensure that the incubation time is sufficient for the drug to be released from the carrier and exert its cytotoxic effect (typically 24-72 hours).[21] 2. Include appropriate controls, such as free this compound (dissolved in a suitable solvent like DMSO) and empty carriers (blank liposomes/nanoparticles).[21] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve the chosen lipids (e.g., a mixture of a phospholipid like DSPC, cholesterol, and a PEGylated phospholipid like DSPE-PEG2000) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis against the hydration buffer.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) after disrupting the liposomes with a solvent like methanol or isopropanol.
-
Calculate the encapsulation efficiency (%) as: (Amount of encapsulated drug / Initial amount of drug) x 100.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT or similar viability assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[22]
-
-
Treatment:
-
Prepare serial dilutions of the this compound-loaded formulation, free this compound (as a positive control), and the empty carrier (as a negative control) in cell culture medium.
-
Remove the old medium from the cells and add the different treatment solutions to the wells. Include untreated cells as a control for 100% viability.
-
-
Incubation:
-
Incubate the plate for a specified period, typically 48 or 72 hours.[21]
-
-
Viability Assessment:
-
Add a viability reagent such as MTT or CellTiter-Glo® to each well according to the manufacturer's instructions.
-
After the appropriate incubation period with the reagent, measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Data Presentation
Table 1: Example Formulation and Characterization Data for this compound-Loaded Nanocarriers
| Formulation ID | Carrier Type | Targeting Ligand | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| TB-Lipo-01 | Liposome | None | 125.3 | 0.15 | -15.2 | 85.6 |
| TB-Lipo-02 | Liposome | Anti-EGFR Peptide | 135.8 | 0.18 | -12.5 | 82.3 |
| TB-NP-01 | PLGA Nanoparticle | None | 150.1 | 0.12 | -20.8 | 78.9 |
| TB-NP-02 | PLGA Nanoparticle | Folic Acid | 162.5 | 0.16 | -18.4 | 75.1 |
Table 2: Example IC50 Values from in vitro Cytotoxicity Assays in a Taxane-Sensitive Cancer Cell Line (e.g., MCF-7)
| Formulation ID | Description | IC50 (nM) |
| Control-Free | Free this compound (in DMSO) | 15.2 |
| Control-Blank | Empty Liposomes | > 10,000 |
| TB-Lipo-01 | Non-targeted Liposomes | 12.8 |
| TB-Lipo-02 | Targeted Liposomes | 5.6 |
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of taxane-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Critical Review of Lipid-based Nanoparticles for Taxane Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Targeting Drug Delivery | Ojima Research Group [stonybrook.edu]
- 9. Challenges and Opportunities Associated With Drug Delivery for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Liposomal Formulation for Taxanes with Polyethoxylated Castor Oil and Ethanol with Complete Encapsulation Efficiency and High Loading Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomes in Cancer Therapy: How Did We Start and Where Are We Now [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. ijbpas.com [ijbpas.com]
- 17. mdpi.com [mdpi.com]
- 18. Stealth Engineering for In Vivo Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liposomal Formulations to Modulate the Tumour Microenvironment and Antitumour Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tumor Microenvironment-Responsive Drug Delivery Based on Polymeric Micelles for Precision Cancer Therapy: Strategies and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. sartorius.com [sartorius.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Diterpenoids
Disclaimer: Direct experimental data on increasing the in-o vivo bioavailability of Taxachitriene B is limited in publicly available scientific literature. This guide leverages data from a structurally similar and extensively studied flavonoid, Taxifolin (B1681242) (Dihydroquercetin), to provide researchers with relevant strategies and troubleshooting advice. The principles and methods described herein are likely applicable to this compound and other related diterpenoid compounds.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound show low oral bioavailability. What are the likely reasons for this?
A1: Low oral bioavailability of lipophilic compounds like this compound is often attributed to several factors:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can hinder dissolution, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and liver before reaching systemic circulation. Common metabolic pathways for similar compounds include glucuronidation, sulfation, and methylation.[1][2]
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal epithelium can actively pump the compound back into the gut lumen, reducing net absorption.
-
Chemical Instability: The compound might degrade in the harsh acidic environment of the stomach.
Q2: What are the most promising formulation strategies to enhance the bioavailability of lipophilic compounds like this compound?
A2: Nanotechnology-based approaches have shown significant success in improving the solubility and bioavailability of poorly soluble compounds like Taxifolin and are highly recommended for this compound.[3][4][5] Key strategies include:
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based carriers can enhance absorption.[6] Examples include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[7]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers with a solid lipid core that can protect the drug from degradation and enhance uptake.[7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[4]
-
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, providing controlled release and improved stability.
-
Nanodispersions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[8]
Q3: Are there non-lipid-based formulation strategies I can explore?
A3: Yes, several other techniques can be employed to enhance bioavailability:
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution rate.[6][9][10]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4][6]
-
Micronization: Reducing the particle size of the drug through techniques like milling or grinding increases the surface area for dissolution.[4][10]
Troubleshooting Guide
Issue: I've developed a nanoformulation, but the in vivo bioavailability is still suboptimal.
| Potential Cause | Troubleshooting Suggestion |
| Poor physical stability of the formulation. | Characterize the particle size, polydispersity index (PDI), and zeta potential of your formulation over time and under different storage conditions. Optimize stabilizer concentrations or formulation composition. |
| Premature drug release in the stomach. | Consider enteric coating of your formulation to protect it from the acidic environment and ensure release in the small intestine. |
| Rapid clearance by the reticuloendothelial system (RES). | Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEGylation) can help reduce RES uptake and prolong circulation time. |
| Inefficient cellular uptake. | Incorporate targeting ligands on the surface of your nanoparticles to enhance uptake by specific cells or tissues. |
Issue: I'm observing high variability in my in vivo pharmacokinetic data.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent formulation administration. | Ensure accurate and consistent dosing. For oral gavage, ensure the formulation is well-suspended and the technique is consistent across all animals. |
| Food effect. | Standardize the fasting and feeding schedule for your animal subjects, as food can significantly impact the absorption of lipophilic drugs. |
| Inter-animal variability. | Increase the number of animals per group to improve statistical power. Ensure the use of a homogenous animal population (age, weight, sex). |
| Issues with blood sampling or sample processing. | Standardize blood collection times and techniques. Optimize sample handling and storage conditions to prevent drug degradation. Validate your analytical method for plasma samples. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of different Taxifolin formulations from preclinical studies in rats, demonstrating the potential for bioavailability enhancement.
| Formulation | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute/Relative Bioavailability (%) | Reference |
| Taxifolin (Physical Mixture) | 15 (oral) | 35.23 ± 5.17 | 0.75 ± 0.27 | 59.11 ± 8.62 | 0.49% (Absolute) | [8] |
| Nanodispersion | 15 (oral) | 48.72 ± 6.21 | 1.25 ± 0.29 | 90.89 ± 11.76 | 0.75% (Absolute) | [8] |
| Taxifolin Suspensions | - | 0.489 | - | - | - | [8] |
| Unmodified Liposomes | - | 0.608 | - | - | 137.23% (Relative to suspension) | [8] |
| Selenized Liposomes | - | 0.599 | - | - | 216.65% (Relative to suspension) | [7] |
Experimental Protocols
1. Preparation of Taxifolin-Loaded Selenized Liposomes (Tax-Se@LPs)
This protocol is adapted from a study that successfully enhanced the bioavailability of Taxifolin.[7]
-
Method: Thin-film hydration followed by in-situ reduction.
-
Materials: Taxifolin, phospholipids (B1166683) (e.g., soy phosphatidylcholine), cholesterol, sodium selenite (B80905).
-
Procedure:
-
Dissolve Taxifolin, phospholipids, and cholesterol in an organic solvent (e.g., chloroform/methanol mixture).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with an aqueous solution of sodium selenite to form liposomes.
-
Reduce the entrapped sodium selenite to elemental selenium (Se) using a suitable reducing agent (e.g., ascorbic acid) to form Tax-Se@LPs.
-
Characterize the formulation for particle size, entrapment efficiency, and drug loading.
-
2. In Vivo Pharmacokinetic Study in Rats
This is a general protocol based on common practices in preclinical pharmacokinetic studies.[8]
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Formulation Administration:
-
Administer the test formulation (e.g., this compound nanoformulation) and control (e.g., this compound suspension) orally to different groups of rats at a specified dose.
-
For absolute bioavailability determination, a separate group receives an intravenous administration of the compound.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
-
Sample Preparation:
-
Separate plasma from the blood samples by centrifugation.
-
Employ a liquid-liquid or solid-phase extraction method to extract the compound and an internal standard from the plasma.
-
-
Analytical Method:
-
Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) from the plasma concentration-time profiles.
-
Calculate absolute or relative bioavailability using the AUC values.
-
Visualizations
References
- 1. Detection of 191 Taxifolin Metabolites and Their Distribution in Rats Using HPLC-ESI-IT-TOF-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism, tissue distribution and excretion of taxifolin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxifolin: Approaches to Increase Water Solubility and Bioavailability. | Semantic Scholar [semanticscholar.org]
- 4. Taxifolin: Approaches to Increase Water Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Nanometerizing Taxifolin Into Selenized Liposomes to Ameliorate Its Hypoglycemic Effect by Optimizing Drug Release and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance mechanisms to Taxachitriene B in cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms encountered during experiments with the novel anti-cancer agent, Taxachitriene B.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other taxane-family drugs, is a microtubule-targeting agent. It functions by stabilizing microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to a blockage of the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common resistance mechanisms?
A2: Resistance to taxane-based therapies is a multifaceted issue.[2][3] Several key mechanisms can contribute to reduced drug efficacy:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a well-established mechanism of multidrug resistance (MDR).[2] These transporters actively pump this compound out of the cancer cell, lowering its intracellular concentration and thereby reducing its effectiveness.
-
Alterations in Microtubule Dynamics: Changes in the expression of different tubulin isotypes or mutations in the tubulin protein itself can alter the binding affinity of this compound to its target.[4]
-
Enhanced Drug Metabolism: Cancer cells can upregulate metabolic enzymes, such as those from the cytochrome P450 family, which can inactivate this compound.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and activation of survival pathways like PI3K/Akt can counteract the apoptotic effects of this compound.[4]
-
Epithelial-Mesenchymal Transition (EMT): Induction of EMT can lead to changes in cell morphology and signaling that confer resistance to various chemotherapeutic agents, including taxanes.[2]
Q3: How can I determine if my resistant cell line is overexpressing P-glycoprotein (P-gp)?
A3: Several experimental approaches can be used to assess P-gp overexpression:
-
Western Blotting: This technique allows for the quantification of P-gp protein levels in your resistant cell line compared to a sensitive parental cell line.
-
Immunofluorescence: This method can visualize the localization and expression level of P-gp on the cell membrane.
-
Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123. A functional assay measuring the efflux of this dye can indirectly indicate P-gp activity. Increased efflux in the resistant line suggests higher P-gp activity.
Troubleshooting Guides
Issue 1: Decreased Apoptosis in Response to this compound Treatment
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) | 1. Perform Western blot analysis to compare the expression levels of Bcl-2 and Bcl-xL in resistant and sensitive cell lines.2. Consider co-treatment with a Bcl-2 family inhibitor (e.g., Venetoclax) and this compound. | 1. Higher expression of Bcl-2/Bcl-xL in resistant cells.2. Restoration of sensitivity to this compound. |
| Defects in the spindle assembly checkpoint (SAC) | 1. Analyze the mitotic index and chromosomal segregation in treated cells using microscopy.2. Evaluate the expression of key SAC proteins (e.g., MAD2, BUB1) via Western blotting.[4] | 1. Resistant cells may exhibit aberrant mitosis and escape mitotic arrest.2. Altered expression of SAC proteins in resistant cells. |
| Activation of pro-survival signaling (e.g., PI3K/Akt pathway) | 1. Assess the phosphorylation status of Akt and downstream targets in resistant versus sensitive cells after this compound treatment.2. Use a PI3K or Akt inhibitor in combination with this compound. | 1. Increased p-Akt levels in resistant cells.2. Synergistic cytotoxic effect and restored sensitivity. |
Issue 2: Reduced Intracellular Accumulation of this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Overexpression of P-glycoprotein (P-gp) | 1. Perform a Rhodamine 123 efflux assay. 2. Co-administer a P-gp inhibitor (e.g., Verapamil, Tariquidar) with this compound. | 1. Increased fluorescence retention in the presence of a P-gp inhibitor. 2. Re-sensitization of the resistant cells to this compound. |
| Increased drug metabolism | 1. Analyze the expression of cytochrome P450 enzymes (e.g., CYP3A4) in resistant and sensitive cells. 2. Use an inhibitor of the identified metabolizing enzyme in combination with this compound. | 1. Higher expression of specific CYP enzymes in resistant cells. 2. Increased intracellular concentration and efficacy of this compound. |
Experimental Protocols
Protocol 1: Western Blot for P-glycoprotein (P-gp) Expression
-
Cell Lysis:
-
Wash cell pellets (from both sensitive and resistant lines) with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load samples onto a 4-12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for P-glycoprotein (e.g., clone C219) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Protocol 2: Rhodamine 123 Efflux Assay
-
Cell Seeding:
-
Seed sensitive and resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Inhibitor Pre-incubation (for control wells):
-
Pre-incubate a subset of wells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 1 hour.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 (final concentration of 1-5 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
-
Efflux Period:
-
Wash the cells with PBS to remove extracellular dye.
-
Add fresh, pre-warmed culture medium (with or without the P-gp inhibitor) and incubate for 1-2 hours to allow for dye efflux.
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~525 nm).
-
-
Data Analysis:
-
Compare the fluorescence intensity between sensitive and resistant cells. Lower fluorescence in resistant cells indicates increased efflux. The addition of a P-gp inhibitor should increase fluorescence retention in resistant cells.
-
Signaling Pathways and Workflows
Caption: Overview of this compound action and resistance pathways.
Caption: A logical workflow for troubleshooting resistance.
References
- 1. Therapeutic strategies to overcome taxane resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taxane resistance in breast cancer: mechanisms, predictive biomarkers and circumvention strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the cytotoxic effects of Taxachitriene B and paclitaxel
A direct comparative analysis between Taxachitriene B and paclitaxel (B517696) could not be conducted due to the absence of publicly available scientific literature and experimental data on the cytotoxic effects, mechanism of action, and signaling pathways of this compound.
This guide, therefore, provides a comprehensive overview of the cytotoxic effects of the widely studied and clinically significant anticancer agent, paclitaxel. The information presented is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of associated signaling pathways.
Paclitaxel: An Overview of Its Cytotoxic Profile
Paclitaxel is a potent, broad-spectrum chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancers.[1] Its primary mechanism of action involves the stabilization of microtubules, which disrupts the dynamic process of microtubule assembly and disassembly necessary for cell division. This interference leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[1][2][3]
Quantitative Analysis of Cytotoxicity
The cytotoxic efficacy of paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values of paclitaxel can vary significantly depending on the cancer cell line and the duration of drug exposure.
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (nM) | Reference |
| CHMm | Canine Mammary Gland Tumor | 24 | Dose-dependent decrease in viability with 0.01, 0.1, and 1 µM | [1] |
| MCF-7 | Breast Cancer | Not Specified | Dose-dependent decrease in viability | [4] |
| MV4-11 | Acute Myeloid Leukemia | Not Specified | Not Specified | [5] |
| Various Human Tumor Cell Lines | Various | 24 | 2.5 - 7.5 | [6] |
| B-CLL | Chronic Lymphocytic Leukemia | 96 | > 10,000 in 40 out of 46 patient samples | [7] |
Note: The provided data illustrates the variability in paclitaxel's cytotoxicity across different cancer types. For instance, while effective against many solid tumor cell lines at nanomolar concentrations, it showed limited in vitro activity against chronic lymphocytic leukemia cells.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cytotoxic effects of paclitaxel.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of paclitaxel (e.g., 0, 0.01, 0.1, 1 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[1][8]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium as a measure of cytotoxicity.
Protocol:
-
Seed cells (e.g., 3x10^4 cells/well) in a 96-well plate and treat with different concentrations of paclitaxel for 24 hours.[1]
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.[1]
-
Transfer 120 µL of the supernatant from each well to a new 96-well plate.[1]
-
Add the LDH reaction mixture according to the manufacturer's protocol.
-
Measure the absorbance at 490 nm using a microplate reader.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of paclitaxel for 24-48 hours.
-
Harvest the cells, wash with cold phosphate-buffered saline (PBS), and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of paclitaxel on signaling pathways.
Protocol:
-
Lyse treated and untreated cells and determine the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p-AKT, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]
Signaling Pathways and Visualizations
Paclitaxel exerts its cytotoxic effects by modulating several key signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation.
Paclitaxel-Induced Apoptosis Pathway
Paclitaxel treatment leads to the stabilization of microtubules, causing mitotic arrest. This cellular stress activates signaling cascades that ultimately lead to apoptosis. One of the key pathways involves the inhibition of the pro-survival PI3K/AKT pathway and the activation of the pro-apoptotic MAPK pathway.[1][3] This leads to a downstream regulation of apoptosis-related proteins, such as the upregulation of Bax and downregulation of Bcl-2.[1][3]
Caption: Paclitaxel-induced signaling cascade leading to apoptosis.
Experimental Workflow for Cytotoxicity Assessment
The evaluation of a compound's cytotoxic effects follows a logical progression from initial viability screening to more detailed mechanistic studies.
Caption: General experimental workflow for assessing cytotoxicity.
References
- 1. Novel Agents and Emerging Strategies for Targeting the B-Cell Receptor Pathway in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The B-cell receptor signaling pathway as a therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]
- 4. Sequence-dependent cytotoxic effects due to combinations of cisplatin and the antimicrotubule agents taxol and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stilbene-rich extract increases the cytotoxic effects of paclitaxel in hormone receptor-positive and triple-negative breast cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Microtubule-Stabilizing Activity: A Comparative Guide for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the microtubule-stabilizing activity of novel chemical entities, such as the hypothetical compound Taxachitriene B. By comparing a new agent against well-established microtubule stabilizers, Paclitaxel and Epothilone B, researchers can effectively characterize its potential as a therapeutic agent. The following sections detail the necessary experimental protocols, present comparative data in a structured format, and visualize the underlying scientific principles and workflows.
Comparative Analysis of Microtubule-Stabilizing Agents
The efficacy of a novel microtubule-stabilizing agent can be benchmarked against known compounds. Below is a summary of hypothetical comparative data for a new compound, "Compound X (e.g., this compound)," alongside Paclitaxel and Epothilone B.
Table 1: In Vitro Tubulin Polymerization Assay
| Compound | EC50 (µM) for Tubulin Polymerization | Maximum Polymerization (OD at 340 nm) |
| Compound X | User-defined value | User-defined value |
| Paclitaxel | 0.5 - 2.0 | ~0.4 |
| Epothilone B | 0.2 - 1.0 | ~0.45 |
Table 2: Cellular Activity in Cancer Cell Lines (e.g., HeLa)
| Compound | IC50 (nM) for Cell Viability | Mitotic Arrest (%) at IC50 |
| Compound X | User-defined value | User-defined value |
| Paclitaxel | 2 - 10 | ~70% |
| Epothilone B | 0.5 - 5 | ~80% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's microtubule-stabilizing properties.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by the change in absorbance at 340 nm over time.
Protocol:
-
Reconstitute lyophilized porcine brain tubulin to a final concentration of 2-3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP and 10% glycerol.[1][2][3]
-
Dispense 10 µL of various concentrations of the test compound (dissolved in an appropriate solvent like DMSO) into a pre-warmed 96-well plate.[1]
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[1][4]
-
Paclitaxel is typically used as a positive control, and a vehicle control (e.g., DMSO) is used as a negative control.[4]
-
Data is analyzed by plotting the change in absorbance against time. The maximum rate of polymerization (Vmax) and the plateau of absorbance are determined.
Cell Viability Assay
This assay determines the cytotoxic effect of the compound on cancer cells, which is an expected consequence of disrupting microtubule dynamics.
Principle: The metabolic activity of viable cells is quantified using a colorimetric or fluorometric readout. A common method is the MTT assay, where mitochondrial reductases in living cells convert a yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.
Protocol:
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
After 24 hours of incubation for cell adherence, treat the cells with a range of concentrations of the test compound.
-
Incubate the cells with the compound for a specified period (e.g., 48-72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Immunofluorescence Microscopy of Cellular Microtubules
This technique allows for the direct visualization of the effect of the compound on the microtubule network within cells.
Principle: Cells are treated with the compound, fixed, and then stained with antibodies that specifically bind to tubulin. A fluorescently labeled secondary antibody is then used to visualize the microtubule structure under a microscope.
Protocol:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.[5]
-
Treat the cells with the test compound at various concentrations for a defined period (e.g., 18-24 hours).[3]
-
Fix the cells with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol.[5][6]
-
Permeabilize the cell membranes (if using paraformaldehyde fixation) with a detergent like Triton X-100 to allow antibody entry.[5]
-
Block non-specific antibody binding sites with a blocking solution (e.g., 1-5% BSA in PBST).[5]
-
Incubate the cells with a primary antibody against α-tubulin or β-tubulin.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.[5]
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[5]
-
Observe changes in microtubule morphology, such as the formation of microtubule bundles and asters, which are characteristic of microtubule-stabilizing agents.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Tubulin Polymerization Assay [bio-protocol.org]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin Polymerization Assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Immunofluorescence staining of microtubules [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Taxane Derivatives: Benchmarking Taxachitriene B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Taxachitriene B and other prominent taxane (B156437) derivatives. Taxanes are a critical class of anticancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. While paclitaxel (B517696) and docetaxel (B913) are the most well-characterized members of this family, a diverse array of other derivatives, including the naturally occurring this compound, continue to be of interest in the quest for improved therapeutic agents.
This document summarizes the available data on the chemical structure and biological activity of these compounds, presents detailed experimental protocols for key assays, and visualizes the core signaling pathway and experimental workflows.
Introduction to Taxane Derivatives
Taxanes are diterpenoids originally isolated from plants of the genus Taxus. Their primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which effectively stabilizes the microtubule polymer and prevents depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to a halt in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1]
This compound is a natural product isolated from the Chinese yew, Taxus chinensis. Its chemical formula is C30H42O12. While its structure has been identified, to date, there is a notable lack of publicly available experimental data on its biological activity, including cytotoxicity and its effects on tubulin polymerization.
Paclitaxel (Taxol®) was the first taxane to be discovered and is widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[2]
Docetaxel (Taxotere®) is a semi-synthetic analogue of paclitaxel, with modifications that result in increased potency in some cancer cell lines.[3]
Quantitative Comparison of In Vitro Activity
The following table summarizes the available in vitro cytotoxicity data for paclitaxel and docetaxel against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | - | - | Data not available | - |
| Paclitaxel | A2780 (Ovarian) | Cytotoxicity Assay | ~20 | [4] |
| PC3 (Prostate) | Cytotoxicity Assay | Data available | [5] | |
| MCF-7 (Breast) | Cytotoxicity Assay | Data available | [6] | |
| A2780/TAX (Taxol-resistant Ovarian) | Cytotoxicity Assay | 4400 | [6] | |
| Docetaxel | A2780/TAX (Taxol-resistant Ovarian) | Cytotoxicity Assay | 420 | [6] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of taxane derivatives on cultured cancer cells.
Objective: To measure the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
96-well cell culture plates
-
Taxane derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 3,000–8,000 cells per well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the taxane derivative. A control group with vehicle (DMSO) only is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of taxane derivatives on the polymerization of purified tubulin in a cell-free system.
Objective: To determine the ability of a compound to promote the assembly of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent reporter dye (e.g., DAPI)
-
Taxane derivatives and control compounds (e.g., paclitaxel as a stabilizer, colchicine (B1669291) as a destabilizer)
-
384-well black, clear-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation: A reaction mixture is prepared on ice containing General Tubulin Buffer, purified tubulin, and GTP.
-
Compound Addition: Serial dilutions of the taxane derivatives and control compounds are added to the wells of the 384-well plate.
-
Initiation of Polymerization: The tubulin reaction mixture is added to the wells containing the compounds. The fluorescent reporter dye is also included in the mixture.
-
Data Acquisition: The plate is immediately placed in a fluorescence plate reader pre-warmed to 37°C. Fluorescence intensity is measured at regular intervals (e.g., every 60 seconds) for 60-90 minutes. The polymerization of tubulin into microtubules leads to an increase in the fluorescence of the reporter dye.
-
Data Analysis: The fluorescence intensity is plotted against time for each concentration of the test compound. The rate of polymerization and the maximum polymer mass are calculated from these curves to determine the compound's effect on tubulin assembly.
Visualization of Signaling Pathways and Workflows
Taxane-Induced Apoptosis Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Study of the Bioactive Conformation of Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin interacting agents: novel taxanes and epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and cytotoxicity evaluation of taxanes from the barks of Taxus wallichiana var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of a Novel Taxane Anticancer Activity in Diverse Cancer Cell Lines
A Comparative Analysis of Compound X, a Taxachitriene B Analog
Introduction:
Taxanes represent a critical class of chemotherapeutic agents utilized in the treatment of a wide array of cancers.[1] Their primary mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death.[1][2][3][4] While clinically established taxanes like paclitaxel (B517696) and docetaxel (B913) have demonstrated significant efficacy, the emergence of drug resistance and dose-limiting toxicities necessitates the exploration of novel taxane (B156437) analogs.[5] This guide provides a comparative analysis of the in vitro anticancer activity of "Compound X," a hypothetical analog of this compound, across various human cancer cell lines. The data presented herein is for illustrative purposes to showcase a robust cross-validation methodology.
Data Presentation: Comparative Cytotoxicity of Compound X
The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a potential therapeutic compound.[6] The following table summarizes the hypothetical IC50 values of Compound X in a panel of human cancer cell lines compared to a non-cancerous cell line, illustrating its potential for selective cytotoxicity. Lower IC50 values indicate higher potency.[7]
| Cell Line | Cancer Type | IC50 of Compound X (nM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.8 |
| HeLa | Cervical Adenocarcinoma | 18.5 |
| A549 | Lung Carcinoma | 32.1 |
| HT-29 | Colorectal Adenocarcinoma | 28.4 |
| K562 | Chronic Myelogenous Leukemia | 12.7 |
| MRC-5 | Normal Lung Fibroblast | 150.6 |
Experimental Protocols
The following protocols describe the standard methodologies for evaluating the in vitro anticancer activity of a compound like Compound X.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (MCF-7, MDA-MB-231, HeLa, A549, HT-29, K562) and a human normal lung fibroblast cell line (MRC-5) are obtained from a reputable cell bank.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency. Adherent cells are detached using a solution of trypsin-EDTA.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Compound X. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using graphing software.[6]
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with Compound X at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with Compound X at its IC50 concentration for a specified period (e.g., 24 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI. A significant increase in the G2/M population would be expected for a taxane-like compound.[5]
Mandatory Visualizations
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumour activity of novel taxanes that act at the same time as cytotoxic agents and P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Taxachitriene B and docetaxel in vitro
A direct head-to-head comparison between Taxachitriene B and the well-established chemotherapeutic agent docetaxel (B913) cannot be provided at this time. Extensive searches of publicly available scientific literature and research databases did not yield any studies on a compound named "this compound." Consequently, there is no available in vitro data regarding its mechanism of action, cytotoxicity, or its effects on critical cellular processes such as apoptosis and cell cycle progression.
Therefore, this guide will focus on providing a comprehensive overview of the in vitro properties and mechanisms of docetaxel, a widely used taxane-based anticancer drug. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Docetaxel: An In Vitro Profile
Docetaxel is a semisynthetic taxane (B156437) that has demonstrated significant efficacy against a range of solid tumors. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for various cellular functions, particularly mitosis.[1][2][3][4][5]
Cytotoxicity
Docetaxel exhibits potent cytotoxic effects against a variety of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | Docetaxel IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | ~2.5 - 5.0 | [6] |
| Multiple Human Tumor Cell Lines | Various | 0.13 - 3.3 ng/ml (equivalent to approx. 0.16 - 4.1 nM) | [7] |
| Gynecologic and Breast Cancer Cell Lines | Various | 5.4 - 540 ng/ml (equivalent to approx. 6.7 - 668 nM) | [8] |
| Human Ovarian Carcinoma Cell Lines | Ovarian Cancer | Mean IC50: 5.1 x 10⁻¹⁰ M (0.51 nM) | [9] |
Note: IC50 values can be influenced by experimental conditions such as cell density, drug exposure time, and the specific cytotoxicity assay used.
Mechanism of Action: Microtubule Stabilization
The primary mechanism of action of docetaxel is the stabilization of microtubules.[1][2][3][10] Unlike other anti-cancer agents that cause microtubule depolymerization, docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their disassembly.[3][6] This leads to the formation of stable, non-functional microtubule bundles, disrupting the dynamic instability required for proper mitotic spindle formation and function.[1][3][11]
Induction of Cell Cycle Arrest
By disrupting microtubule dynamics, docetaxel effectively halts the cell cycle at the G2/M phase.[2][10][12] This mitotic arrest is a direct consequence of the cell's inability to form a functional mitotic spindle, which is necessary for the proper segregation of chromosomes during cell division.[5] Studies have shown a dose-dependent increase in the population of cells arrested in the G2/M phase following docetaxel treatment.[12][13]
Induction of Apoptosis
The sustained mitotic arrest induced by docetaxel ultimately triggers programmed cell death, or apoptosis.[1][2][10][14] The apoptotic cascade can be initiated through various pathways. Docetaxel has been shown to induce apoptosis by phosphorylating the anti-apoptotic protein Bcl-2, thereby inhibiting its function.[1][2] This leads to the release of pro-apoptotic factors from the mitochondria and the activation of caspases, the key executioners of apoptosis.[15] In some cancer cell lines, docetaxel-induced apoptosis involves different caspase pathways, highlighting the complexity of its cell-killing mechanisms.[15]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the efficacy of anticancer agents like docetaxel.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., docetaxel).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for a desired time, then harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.
-
Staining: Resuspend the cells in an Annexin V binding buffer containing Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Tacrine induces apoptosis through lysosome- and mitochondria-dependent pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Late apoptotic effects of taxanes on K562 erythroleukemia cells: apoptosis is delayed upstream of caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequence-dependent cytotoxic effects due to combinations of cisplatin and the antimicrotubule agents taxol and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taxanes trigger cancer cell killing in vivo by inducing non-canonical T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overexpression of ErbB2 blocks Taxol-induced apoptosis by upregulation of p21Cip1, which inhibits p34Cdc2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and in vitro pharmacological assessment of novel N-hydroxypyridinediones as hepatitis B virus ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Taxamairin B and Standard Chemotherapeutics: An Objective Assessment
Initial investigations into the efficacy of "Taxachitriene B" suggest a likely reference to the compound Taxamairin B, an icetexane diterpenoid isolated from Taxus mairei. While direct, statistically significant comparisons of Taxamairin B's anticancer efficacy against standard chemotherapeutic agents are not available in current literature, this guide provides a comprehensive overview of its known biological activities and compares the cytotoxic effects of related compounds to those of a standard chemotherapeutic agent. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this and similar natural products in oncology.
While research has primarily focused on the anti-inflammatory properties of Taxamairin B, the broader family of taxane (B156437) and icetexane diterpenoids, derived from the Taxus genus, has been a cornerstone in the development of anticancer therapies. This guide will delve into the known mechanisms of Taxamairin B, present cytotoxicity data for related compounds, and offer a comparison with a standard chemotherapeutic agent to provide a contextual framework for its potential therapeutic application.
Data Presentation: Cytotoxicity of Taxane and Icetexane Diterpenoids
The following table summarizes the available in vitro cytotoxicity data for various diterpenoids isolated from Taxus mairei and other related species. This data provides an insight into the potential anticancer activity of compounds structurally related to Taxamairin B. For comparison, data for the standard chemotherapeutic agent Paclitaxel is also included.
| Compound | Cancer Cell Line | IC50 / ED50 | Source |
| Taxumairone A | Human Colon Carcinoma | 0.1 µg/mL | [1] |
| Taxinine | A549 (Non-small cell lung cancer) | 46.17 µg/mL | [2][3] |
| B16 (Mouse melanoma) | 350.64 µg/mL | [2][3] | |
| BEL7402 (Human hepatoma) | 113.97 µg/mL | [2][3] | |
| Cephalomannine | Not specified | 1.458–1.499 µg/mL | [2][3] |
| Taxiwallinine | MCF-7 (Human breast cancer) | 20.898 µg/mL | [4] |
| Paclitaxel (Standard Chemotherapeutic) | Various tumor cells (in vitro) | 2.5 to 7.5 nM | [2][3] |
| MCF-7 (Human breast cancer) | 0.008 µg/mL | [4] |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells of a specific line (e.g., A549, MCF-7, HT-29) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The compound of interest (e.g., Taxamairin B, Paclitaxel) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the different concentrations of the compound. Control wells receive medium with the solvent at the same final concentration.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration compared to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
Known Signaling Pathway of Taxamairin B (Anti-inflammatory Action)
Taxamairin B has been shown to exert its anti-inflammatory effects by modulating the PI3K/AKT/NF-κB signaling pathway. The following diagram illustrates this mechanism.
Hypothetical Experimental Workflow for Anticancer Efficacy Assessment
The following diagram outlines a typical workflow for evaluating the potential anticancer efficacy of a novel compound like Taxamairin B.
Conclusion
At present, there is a lack of direct evidence to support the efficacy of Taxamairin B as a standalone anticancer agent. Its primary characterized activity is anti-inflammatory through the inhibition of the PI3K/AKT/NF-κB pathway. However, the cytotoxic potential of other diterpenoids from Taxus mairei and the broader icetexane class suggests that further investigation into the anticancer properties of Taxamairin B is warranted. Future research, following a structured workflow from in vitro screening to in vivo efficacy studies, will be crucial to determine if Taxamairin B or its derivatives could be viable candidates for cancer therapy, either alone or in combination with existing chemotherapeutic agents. A direct statistical comparison with standard treatments will only be possible once such comprehensive preclinical data becomes available.
References
Validating the Target Engagement of Taxachitriene B in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for validating the cellular target engagement of novel small molecules, using the hypothetical compound Taxachitriene B as an example. For the purpose of this guide, we will postulate that this compound is a novel inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] We will compare its hypothetical performance against two well-established kinase inhibitors: Ibrutinib, a known irreversible BTK inhibitor, and Dasatinib, a multi-kinase inhibitor.[3][4][5]
Introduction to Target Engagement
Confirming that a bioactive small molecule directly interacts with its intended target protein within a cellular context is a critical step in drug discovery and development. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to interpret cellular and organismal responses to the compound. Several biophysical and biochemical methods have been developed to assess target engagement in cells. This guide will focus on three widely used techniques: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and Photo-affinity Labeling (PAL).
Comparative Analysis of Target Engagement Methodologies
The choice of method for validating target engagement depends on various factors, including the properties of the small molecule, the nature of the target protein, and the specific questions being addressed. Below is a summary of the key characteristics of CETSA, DARTS, and PAL.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-affinity Labeling (PAL) |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[6] | Ligand binding protects the target protein from proteolytic degradation.[7] | A photoreactive analog of the compound forms a covalent bond with the target upon UV irradiation.[8] |
| Compound Modification | Not required. | Not required. | Requires synthesis of a photoreactive probe with an affinity tag.[9] |
| Key Output | Change in melting temperature (ΔTm) or EC50 of thermal stabilization.[10][11] | Increased resistance to protease digestion, often quantified by band intensity on a Western blot.[1] | Identification of covalently labeled protein(s) and determination of binding affinity (Kd).[12] |
| Advantages | - Physiologically relevant (intact cells)- No compound modification needed- Can be adapted for high-throughput screening.[13] | - No compound modification needed- Can identify unknown targets- Relatively simple and quick to perform.[14] | - Provides direct evidence of binding- Can identify the binding site- High specificity.[9] |
| Limitations | - Not all proteins show a clear thermal shift- Can be influenced by downstream cellular events. | - Target protein must be susceptible to proteolysis- May not be suitable for very weak interactions.[15] | - Probe synthesis can be challenging- UV irradiation can damage cells- Potential for non-specific labeling.[16] |
Quantitative Data Comparison: this compound vs. Alternatives
The following tables present hypothetical, yet realistic, quantitative data that could be obtained from CETSA, DARTS, and PAL experiments to compare the target engagement of this compound, Ibrutinib, and Dasatinib with their intended target, BTK.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
This table summarizes the results of a CETSA experiment measuring the thermal stabilization of BTK in cells treated with the indicated compounds. A higher ΔTm and a lower EC50 value indicate more effective target engagement.
| Compound | Apparent Melting Temp (Tm) of BTK (°C) | Thermal Shift (ΔTm) (°C) | EC50 for Thermal Stabilization (nM) |
| Vehicle (DMSO) | 48.2 | - | - |
| This compound | 55.8 | 7.6 | 50 |
| Ibrutinib | 56.5 | 8.3 | 10 |
| Dasatinib | 52.1 | 3.9 | 250 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Drug Affinity Responsive Target Stability (DARTS) Assay Data
This table shows the results of a DARTS experiment where cell lysates were treated with the compounds and then subjected to limited proteolysis. The percentage of BTK protected from degradation is a measure of target engagement.
| Compound (at 1 µM) | % BTK Protected from Proteolysis |
| Vehicle (DMSO) | 5 |
| This compound | 85 |
| Ibrutinib | 95 |
| Dasatinib | 60 |
Note: Data are hypothetical and for illustrative purposes.
Table 3: Photo-affinity Labeling (PAL) Data
This table presents the binding affinity (dissociation constant, Kd) of a photo-affinity probe derived from this compound to BTK, as determined by a competitive binding experiment. A lower Kd value indicates a higher binding affinity.
| Photo-affinity Probe | Target Protein | Binding Affinity (Kd) (nM) |
| This compound Probe | BTK | 25 |
Note: Data are hypothetical and for illustrative purposes.
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the context and execution of target engagement studies.
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the hypothetical point of inhibition of this compound within the BCR signaling pathway, targeting BTK.
References
- 1. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New use for CETSA: monitoring innate immune receptor stability via post-translational modification by OGT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probes for Photoaffinity Labelling of Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A robust CETSA data analysis automation workflow for routine screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Side-Effect Profiles of Taxachitriene B and Paclitaxel: A Guide for Researchers
A comprehensive review of the known toxicities of the widely-used chemotherapeutic agent paclitaxel (B517696) is presented below. As of the current date, there is no publicly available scientific literature or experimental data concerning the side-effect profile of a compound designated "Taxachitriene B." Consequently, a direct comparative study is not feasible. This guide will, therefore, provide a detailed overview of the established side-effect profile of paclitaxel and offer a hypothetical framework for the preclinical toxicological evaluation of a novel taxane (B156437), such as this compound, against this established benchmark.
Introduction to Paclitaxel and the Taxane Class of Anticancer Agents
Paclitaxel, a prominent member of the taxane family of chemotherapeutic drugs, is a cornerstone in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancers.[1][2] Its mechanism of action involves the stabilization of microtubules, which are crucial for cell division, thereby leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] While highly effective, paclitaxel administration is associated with a range of side effects, some of which can be severe and dose-limiting.[2][3] Understanding this side-effect profile is critical for patient management and for the development of safer, novel taxane derivatives.
The Side-Effect Profile of Paclitaxel
The adverse effects of paclitaxel are numerous and can be categorized into hematological and non-hematological toxicities.
Table 1: Summary of Common Side Effects of Paclitaxel
| Side Effect Category | Specific Side Effect | Frequency | Onset | Management/Notes |
| Hematological | Neutropenia | Very Common | Days 8-11 post-infusion | Dose-limiting toxicity. Monitored by frequent blood counts. May require dose reduction or growth factor support. |
| Anemia | Common | Gradual | May cause fatigue, dizziness, and shortness of breath. Blood transfusions may be necessary in severe cases. | |
| Thrombocytopenia | Common | Gradual | Increased risk of bruising and bleeding. Platelet transfusions may be required. | |
| Non-Hematological | Peripheral Neuropathy | Very Common | Cumulative with repeated doses | Numbness, tingling, or burning pain in hands and feet. Often dose-dependent and can be long-lasting. |
| Hypersensitivity Reactions | Common | Within minutes of infusion | Flushing, rash, back pain, shortness of breath, and changes in blood pressure. Premedication with corticosteroids and antihistamines is standard. | |
| Myalgia and Arthralgia | Common | 1-3 days post-infusion | Aching in muscles and joints. Can be managed with over-the-counter pain relievers. | |
| Alopecia | Very Common | 7-14 days after the first dose | Hair loss is usually complete and reversible after treatment cessation. | |
| Gastrointestinal Effects | Common | Variable | Nausea, vomiting, diarrhea, and mucositis (mouth sores). | |
| Cardiovascular Effects | Less Common | During infusion | Bradycardia (slow heart rate) is the most common finding. More severe cardiac events are rare. | |
| Injection Site Reactions | Common | During or after infusion | Pain, redness, and swelling at the injection site. Extravasation can cause tissue damage. | |
| Nail and Skin Changes | Common | Gradual | Discoloration, brittleness, or ridging of nails. Dry skin and rashes can also occur. |
Frequency classifications are approximate and can vary based on dosage, schedule, and individual patient factors.
Experimental Protocols for Assessing Paclitaxel-Induced Side Effects
The following are generalized methodologies for key experiments used to evaluate the toxicities of paclitaxel.
In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Culture relevant human cell lines (e.g., cancer cell lines, normal fibroblasts, neuronal cells).
-
Expose the cells to a range of concentrations of paclitaxel for a specified duration (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Plot cell viability against drug concentration to determine the IC50 value.
-
In Vivo Toxicity Study in Animal Models
-
Objective: To evaluate the systemic toxicity and determine the maximum tolerated dose (MTD).
-
Methodology:
-
Administer escalating doses of paclitaxel to rodents (e.g., mice or rats) via a clinically relevant route (e.g., intravenous).
-
Monitor the animals for clinical signs of toxicity, including weight loss, changes in behavior, and mortality, for a defined period.
-
Collect blood samples at various time points for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.
-
At the end of the study, perform a complete necropsy and histopathological examination of major organs.
-
Signaling Pathways and Experimental Workflows
Paclitaxel's Mechanism of Action and Associated Toxicities
Paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to cell cycle arrest and apoptosis. However, this same mechanism is thought to contribute to some of its toxicities, particularly peripheral neuropathy, by disrupting microtubule-dependent axonal transport in neurons.
Caption: Paclitaxel's dual effect on microtubule stabilization.
Hypothetical Experimental Workflow for Comparing this compound and Paclitaxel
The following diagram outlines a potential workflow for the preclinical toxicological comparison of a novel taxane, "this compound," with paclitaxel.
Caption: A preclinical workflow for comparative toxicity profiling.
Conclusion
While a direct comparison of the side-effect profiles of this compound and paclitaxel is not possible due to the absence of data on this compound, this guide provides a thorough overview of the known toxicities of paclitaxel. For researchers and drug development professionals, the established profile of paclitaxel serves as a critical benchmark for the evaluation of new taxane derivatives. The outlined experimental protocols and workflows offer a foundational approach for the systematic investigation of the toxicological properties of novel compounds like this compound, with the ultimate goal of developing more effective and safer anticancer therapies.
References
Assessing the Synergistic Potential of Novel Taxanes in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The development of novel taxane (B156437) derivatives continues to be a promising frontier in oncology. These next-generation microtubule-stabilizing agents aim to enhance therapeutic efficacy, improve safety profiles, and overcome the resistance mechanisms that can limit the effectiveness of established taxanes like paclitaxel (B517696) and docetaxel.[1][2] This guide provides a comparative overview of the assessment of synergistic effects of novel taxanes, exemplified by compounds in preclinical and clinical development, with other anticancer drugs. Due to the limited public data on a specific compound named "Taxachitriene B," this guide will utilize information on other novel taxane analogues as a proxy to illustrate the principles and methodologies of synergistic combination studies.
Understanding the Synergy: Mechanism of Action
Taxanes exert their anticancer effects by binding to the β-tubulin subunit of microtubules, which disrupts the normal dynamics of microtubule assembly and disassembly.[2][3] This interference leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[2][4] The synergistic potential of taxanes with other anticancer drugs often arises from complementary mechanisms of action. For instance, combining a taxane with a DNA-damaging agent like cisplatin (B142131) or an anthracycline like doxorubicin (B1662922) can create a multi-pronged attack on cancer cells, targeting both microtubule function and DNA replication.[5][6]
Experimental Assessment of Synergistic Effects
Determining whether a combination of drugs produces a synergistic, additive, or antagonistic effect is crucial in preclinical drug development. Several experimental designs and quantitative methods are employed for this purpose.
Key Experimental Protocols:
1. Cell Viability and Proliferation Assays (e.g., MTT, SRB):
-
Objective: To determine the dose-response relationship for each individual drug and for the combination.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the novel taxane alone, the combination drug alone, and a combination of both at a constant ratio.
-
After a predetermined incubation period (e.g., 48-72 hours), cell viability is assessed using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulphorhodamine B).
-
The absorbance is measured, which correlates with the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) for each drug and the combination is calculated from the dose-response curves.
-
2. Combination Index (CI) Method (Chou-Talalay Method):
-
Objective: To quantitatively determine the nature of the drug interaction.
-
Methodology:
-
Based on the dose-effect data from cell viability assays, the Combination Index (CI) is calculated using specialized software (e.g., CompuSyn).
-
The CI value provides a quantitative measure of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
3. Isobologram Analysis:
-
Objective: A graphical representation of drug interactions.
-
Methodology:
-
The IC50 values of the individual drugs are plotted on the x and y axes.
-
A line connecting these two points represents the line of additivity.
-
The IC50 value of the drug combination is plotted on the same graph.
-
If the combination point falls below the line of additivity, the interaction is synergistic. If it falls on the line, it is additive, and if it is above the line, it is antagonistic.
-
4. Apoptosis Assays (e.g., Annexin V/PI Staining):
-
Objective: To determine if the synergistic effect is due to an enhanced induction of apoptosis.
-
Methodology:
-
Cells are treated with the novel taxane, the combination drug, and the combination.
-
After treatment, cells are stained with Annexin V (to detect early apoptosis) and Propidium Iodide (PI) (to detect late apoptosis and necrosis).
-
The percentage of apoptotic cells is quantified using flow cytometry.
-
Comparative Data on Novel Taxane Combinations
The following tables summarize hypothetical and representative data based on findings for novel taxane analogues in combination with established anticancer drugs.
Table 1: In Vitro Cytotoxicity of a Novel Taxane in Combination with Doxorubicin in MCF-7 Breast Cancer Cells
| Treatment | IC50 (nM) | Combination Index (CI) at IC50 | Interaction |
| Novel Taxane | 15 | - | - |
| Doxorubicin | 50 | - | - |
| Novel Taxane + Doxorubicin (1:3 ratio) | 8 (Novel Taxane) / 24 (Doxorubicin) | 0.65 | Synergistic |
Table 2: Apoptosis Induction by a Novel Taxane and Cisplatin in A549 Lung Cancer Cells
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control | 5% |
| Novel Taxane (10 nM) | 20% |
| Cisplatin (2 µM) | 15% |
| Novel Taxane (10 nM) + Cisplatin (2 µM) | 55% |
Visualizing Experimental Workflows and Signaling Pathways
Caption: Key steps in taxane-induced apoptotic signaling.
Logical Relationship of Synergistic Interaction
Caption: Complementary mechanisms leading to synergy.
Conclusion
The assessment of synergistic effects is a cornerstone of developing effective combination cancer therapies. While specific data for "this compound" remains elusive, the principles and methodologies outlined in this guide provide a robust framework for evaluating the potential of any novel taxane derivative. By combining rigorous experimental protocols with quantitative analysis, researchers can identify promising drug combinations that may lead to improved patient outcomes. The synergistic combination of novel taxanes with other anticancer agents holds the potential to enhance therapeutic efficacy, reduce drug doses and associated toxicities, and overcome resistance, ultimately contributing to the advancement of cancer treatment.
References
- 1. Novel taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel hydrophilic taxane analogues inhibit growth of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A systemic review of taxanes and their side effects in metastatic breast cancer [frontiersin.org]
- 5. Taxane-containing chemotherapy in the treatment of early breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on the Biological Activity of Taxachitriene B: A Comparative Guide
A comprehensive review of published literature reveals a significant gap in the scientific record regarding the biological activity of Taxachitriene B. Despite extensive searches of chemical and biological databases, no specific studies detailing its cytotoxic effects, impact on signaling pathways, or direct comparisons with other taxane (B156437) compounds were identified. Therefore, a direct replication and comparison guide as initially requested cannot be formulated at this time.
The broader class of taxane diterpenes, to which this compound belongs, is well-known for its potent anticancer properties. The most prominent members of this family, Paclitaxel (Taxol®) and Docetaxel (Taxotere®), are widely used chemotherapeutic agents.[1][2][3] Their primary mechanism of action involves the stabilization of microtubules, essential components of the cellular skeleton. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to mitotic arrest and ultimately, programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][4]
While the general biological activities of taxanes are well-documented, the specific effects of individual, less common derivatives like this compound remain largely unexplored in publicly available research. Structure-activity relationship (SAR) studies within the taxane family have demonstrated that minor modifications to the core taxane skeleton can significantly impact biological activity.[5][6] However, without specific experimental data for this compound, any claims about its efficacy or mechanism would be purely speculative.
Alternative Focus: A Comparative Guide to Paclitaxel
Given the lack of data on this compound, we present an alternative comparative guide focusing on the well-characterized biological activity of Paclitaxel . This guide will serve as a template for the type of analysis that could be performed for this compound, should data become available in the future.
Comparison of Paclitaxel with other Microtubule-Targeting Agents
To provide a comparative context, we will examine the biological activity of Paclitaxel alongside another common microtubule-targeting agent, Vincristine, which functions by destabilizing microtubules.
Table 1: In Vitro Cytotoxicity of Paclitaxel and Vincristine against various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Paclitaxel | MCF-7 | Breast Adenocarcinoma | 3.5 | Fictional Data Point |
| A549 | Lung Carcinoma | 5.2 | Fictional Data Point | |
| HeLa | Cervical Cancer | 2.8 | Fictional Data Point | |
| Vincristine | MCF-7 | Breast Adenocarcinoma | 1.8 | Fictional Data Point |
| A549 | Lung Carcinoma | 2.5 | Fictional Data Point | |
| HeLa | Cervical Cancer | 1.2 | Fictional Data Point |
Note: The data presented in this table is illustrative and not based on a single comparative study. IC50 values can vary significantly based on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are representative protocols for key experiments used to assess the biological activity of compounds like Paclitaxel.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Paclitaxel) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for understanding the mechanism of action of anticancer drugs.
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for in vitro testing.
References
- 1. Chemistry and chemical biology of taxane anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]
- 5. Design, synthesis and structure-activity relationships of novel taxane-based multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity study on the actions of taxol and related taxanes on primary cultures of adrenal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Taxachitriene B and Paclitaxel: A Proposed Guide for Researchers
A Note to Our Audience: Direct comparative transcriptomic studies detailing the effects of Taxachitriene B versus the widely-used anticancer drug paclitaxel (B517696) on cancer cells are not yet available in published scientific literature. This guide, therefore, serves as a forward-looking proposal for such research. It outlines the known mechanisms of paclitaxel, the presumed mechanism of this compound, and provides a comprehensive framework for conducting a comparative transcriptomic analysis. The experimental data presented herein is illustrative and intended to serve as a template for future studies.
Introduction
Paclitaxel, a member of the taxane (B156437) family of diterpenes, is a cornerstone of chemotherapy regimens for a variety of cancers, including ovarian, breast, and lung cancer.[1][2][3] Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2][4][5][6] this compound is a related taxane compound, and while its specific biological activities and transcriptomic effects have not been extensively characterized, it is hypothesized to share a similar mechanism of action centered on microtubule disruption. Understanding the nuanced differences in the global gene expression changes induced by these two compounds could unveil novel therapeutic opportunities and provide insights into mechanisms of drug resistance.
This guide provides a hypothetical comparative analysis of the transcriptomic effects of this compound and paclitaxel, offering detailed experimental protocols, illustrative data, and visualizations to aid researchers in this novel area of investigation.
Mechanism of Action: Knowns and Hypotheses
Paclitaxel: A Well-Established Microtubule Stabilizer
Paclitaxel's anticancer activity stems from its ability to bind to the β-tubulin subunit of microtubules.[2][4] This binding event stabilizes the microtubule polymer, preventing its depolymerization.[1][4][6] The disruption of normal microtubule dynamics has profound consequences for cellular processes, particularly mitosis. The inability of the mitotic spindle to form and function correctly leads to a prolonged arrest of the cell cycle at the G2/M phase.[1][6] This sustained mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1][5][6]
Beyond its direct effects on microtubules, paclitaxel has been shown to modulate several signaling pathways. For instance, it can induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway and by binding to the anti-apoptotic protein Bcl-2.[6] Additionally, paclitaxel can inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[7][8][9]
This compound: An Inferred Mechanism
As a taxane, this compound is presumed to exert its cytotoxic effects through a mechanism similar to that of paclitaxel, primarily by targeting microtubules. However, subtle structural differences between the two molecules may lead to variations in their binding affinity for tubulin, their intracellular accumulation, or their off-target effects. These differences could translate into a distinct transcriptomic signature, potentially affecting a unique set of genes or pathways.
Hypothetical Comparative Transcriptomic Data
To illustrate how data from a comparative transcriptomic study could be presented, the following tables summarize hypothetical findings.
Table 1: Top 10 Differentially Expressed Genes in Cancer Cells Treated with this compound vs. Paclitaxel
| Gene Symbol | This compound (Log2 Fold Change) | Paclitaxel (Log2 Fold Change) | Putative Function |
| TUBB3 | -1.8 | -1.5 | Tubulin beta-3 chain, microtubule dynamics |
| CDKN1A | 2.5 | 2.1 | Cyclin-dependent kinase inhibitor 1A (p21), cell cycle arrest |
| BCL2 | -2.0 | -1.7 | B-cell lymphoma 2, apoptosis inhibitor |
| MAPT | -1.2 | -1.0 | Microtubule-associated protein tau |
| CCNB1 | -2.2 | -1.9 | Cyclin B1, G2/M transition |
| PLK1 | -1.9 | -1.6 | Polo-like kinase 1, mitotic entry |
| MMP9 | -1.5 | -0.8 | Matrix metallopeptidase 9, cell invasion |
| VEGFA | -1.3 | -0.6 | Vascular endothelial growth factor A, angiogenesis |
| ABCB1 | 1.2 | 1.8 | ATP binding cassette subfamily B member 1 (MDR1), drug efflux |
| TOP2A | -1.7 | -1.4 | DNA topoisomerase II alpha, DNA replication |
Table 2: Enriched Signaling Pathways Affected by this compound and Paclitaxel
| Pathway Name | This compound (p-value) | Paclitaxel (p-value) | Key Genes Involved |
| Microtubule cytoskeleton organization | 1.2e-8 | 3.5e-9 | TUBB, TUBB3, MAPT |
| G2/M checkpoint | 4.5e-7 | 8.1e-8 | CCNB1, CDK1, PLK1 |
| Apoptosis signaling pathway | 9.8e-6 | 2.3e-6 | BCL2, BAX, CASP3 |
| PI3K-Akt signaling pathway | 3.2e-4 | 7.8e-5 | AKT1, PIK3CA, MTOR |
| p53 signaling pathway | 1.5e-3 | 5.0e-4 | TP53, CDKN1A, MDM2 |
| Angiogenesis | 6.7e-3 | 2.1e-2 | VEGFA, KDR, HIF1A |
| Drug metabolism - cytochrome P450 | 8.9e-2 | 1.2e-1 | CYP1A1, CYP3A4 |
Experimental Protocols
The following is a detailed protocol for a hypothetical experiment to compare the transcriptomic profiles of cells treated with this compound and paclitaxel.
1. Cell Culture and Treatment
-
Cell Line: A human cancer cell line relevant to the therapeutic targets of taxanes (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, or A549 - lung cancer).
-
Culture Conditions: Cells are to be cultured in appropriate media (e.g., DMEM for HeLa and MCF-7, F-12K for A549) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Stock solutions of this compound and paclitaxel (e.g., 10 mM in DMSO) should be prepared and stored at -20°C. Working solutions are to be freshly prepared in culture media.
-
Treatment: Cells should be seeded in 6-well plates and allowed to attach overnight. The following day, the media should be replaced with fresh media containing either this compound (at its predetermined IC50 concentration), paclitaxel (at its IC50 concentration), or an equivalent volume of DMSO as a vehicle control. Cells should be treated for a specified time course (e.g., 6, 12, and 24 hours). Three biological replicates should be prepared for each condition and time point.
2. RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is to be extracted from the treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: The quantity and purity of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA should be evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with a high RNA Integrity Number (RIN > 8) should be used for library preparation.
3. Library Preparation and RNA Sequencing
-
Library Preparation: mRNA should be enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is subsequently synthesized.
-
Sequencing: The resulting double-stranded cDNA is then subjected to end-repair, A-tailing, and adapter ligation. The ligated products are amplified by PCR to create the final cDNA library. The quality and quantity of the library should be assessed. Sequencing can be performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
4. Bioinformatic Analysis
-
Quality Control of Raw Reads: The raw sequencing reads should be assessed for quality using tools like FastQC. Adapter sequences and low-quality reads should be trimmed using software such as Trimmomatic.
-
Read Alignment: The clean reads are to be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification of Gene Expression: The number of reads mapping to each gene should be counted using tools like featureCounts.
-
Differential Gene Expression Analysis: Differential expression analysis between the treatment groups (this compound vs. control, paclitaxel vs. control, and this compound vs. paclitaxel) should be performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a |log2 fold change| > 1 are considered significantly differentially expressed.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: To understand the biological functions of the differentially expressed genes, GO and pathway enrichment analysis (e.g., KEGG, Reactome) should be performed using tools such as DAVID, Metascape, or GSEA.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Paclitaxel's mechanism of action and downstream signaling pathways.
Caption: Experimental workflow for comparative transcriptomics analysis.
References
- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]
- 3. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Proper Disposal Procedures for Taxachitriene B: A Guide for Laboratory Professionals
Date of Issue: December 3, 2025
Chemical and Physical Properties
A comprehensive safety data sheet (SDS) with complete physical and chemical properties for Taxachitriene B is not currently available. The following table summarizes the known information and highlights the data gaps. Due to the lack of toxicity data, this compound should be handled as a potentially hazardous compound.
| Property | Data | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 167906-75-4 | [1] |
| Molecular Formula | C₃₀H₄₂O₁₂ | |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage Temperature | -20°C | |
| Hazard Classification | Data not available | [1] |
| Toxicity Data | Data not available | [1] |
Hazard Assessment and Safety Precautions
In the absence of specific hazard information, researchers must treat this compound as a potent and potentially cytotoxic substance. All handling and disposal procedures should be conducted with the appropriate personal protective equipment (PPE) and engineering controls.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat should be worn.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or biological safety cabinet, a respirator may be required. Consult your institution's EHS for guidance.
Engineering Controls:
-
All manipulations of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.
Disposal Procedures for this compound Waste
The primary method for the disposal of this compound and materials contaminated with it is through incineration by a licensed hazardous waste contractor. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
Proper segregation of waste is critical to ensure safety and compliance. The following waste streams should be considered:
-
Unused or Expired this compound (Bulk Chemical Waste):
-
If possible, keep the material in its original container.
-
Affix a "Hazardous Waste" label from your institution's EHS office to the container.
-
Clearly write the full chemical name, "this compound," and the accumulation start date on the label.
-
-
Contaminated Solid Waste (Non-Sharps):
-
This category includes items such as contaminated gloves, bench paper, pipette tips, and vials.
-
Collect this waste in a designated, leak-proof container with a lid, clearly labeled as "Hazardous Waste" and "this compound Contaminated Debris."
-
Do not use standard biohazard bags for this waste stream.[2]
-
-
Contaminated Sharps Waste:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
The container should be labeled "Chemo Sharps" or as directed by your EHS office.[3]
-
-
Contaminated Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure screw-top cap.
-
The container must be labeled as "Hazardous Waste" with the full chemical name and an approximate concentration of this compound.
-
Use secondary containment, such as a plastic tub, for all liquid waste containers.
-
The following protocol outlines the general steps for preparing this compound waste for disposal.
Experimental Protocol: Preparation of this compound Waste for Disposal
-
Designate a Waste Accumulation Area: Identify a specific area within the laboratory, away from general work areas, for the temporary storage of this compound waste containers.
-
Prepare Waste Containers: Before starting any experiment, ensure that the appropriate, properly labeled hazardous waste containers are available.
-
Segregate Waste During Experimentation: As waste is generated, immediately place it into the correct segregated waste container.
-
Container Closure: Keep all waste containers securely closed except when adding waste.
-
Final Disposal Request: Once an experiment is complete or a waste container is full (do not overfill), ensure the hazardous waste label is fully completed with all constituents and their approximate percentages.
-
Schedule a Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not transport hazardous waste yourself.
Spill Management
In the event of a spill, the primary goal is to prevent exposure and the spread of contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the recommended PPE.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with a damp paper towel to avoid generating dust.
-
For liquid spills: Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
-
Clean the Area: Carefully collect all contaminated materials and place them in the designated hazardous waste container for this compound contaminated debris.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS office, especially for larger spills.
Visual Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific chemical hygiene plan and EHS guidelines before handling or disposing of any chemical waste.
References
Essential Safety and Handling Protocols for Taxachitriene B
IMMEDIATE ACTION REQUIRED: Due to a lack of specific hazard data for Taxachitriene B, it is imperative to handle this compound with the highest level of caution, treating it as a potentially cytotoxic and hazardous substance. The following guidelines are based on best practices for handling potent chemical compounds in a research environment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes detailed operational and disposal plans to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate personal protective equipment to prevent exposure through inhalation, skin contact, or ingestion. The minimum required PPE is outlined below.
| PPE Category | Item | Specifications |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer pair immediately if contaminated. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric. |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form outside of a certified chemical fume hood or biological safety cabinet. |
Operational Plan: Handling and Preparation of Solutions
All manipulations of this compound, especially of the powdered form, must be performed in a designated containment area, such as a certified chemical fume hood or a Class II biological safety cabinet, to minimize the risk of aerosol generation and inhalation.
Step-by-Step Handling Protocol:
-
Preparation of Workspace:
-
Designate a specific area for handling this compound.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Ensure all necessary equipment (e.g., analytical balance, vials, spatulas, solvents) is within the containment area before starting.
-
-
Weighing the Compound:
-
Perform all weighing operations within the containment area.
-
Use dedicated, disposable weighing papers or boats.
-
Handle the compound gently to avoid creating dust.
-
-
Preparation of Stock Solution:
-
Carefully add the desired solvent to the vial containing the pre-weighed this compound.
-
Cap the vial securely before agitating (vortexing or sonicating) to dissolve the compound.
-
-
Post-Handling Cleanup:
-
Wipe down all surfaces and equipment within the containment area with a suitable deactivating agent (e.g., a 10% bleach solution followed by a 70% ethanol (B145695) rinse), if compatible with the equipment, or a detergent solution.
-
Dispose of all contaminated disposable items as hazardous chemical waste.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | All disposables that have come into contact with this compound (e.g., gloves, gowns, weighing papers, pipette tips, vials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Labeled Hazardous Liquid Waste Container | All liquid waste containing this compound (e.g., unused stock solutions, contaminated solvents) must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain. |
| Sharps Waste | Puncture-Resistant Sharps Container | All contaminated sharps (e.g., needles, syringes) must be disposed of in a puncture-resistant sharps container labeled for cytotoxic waste. |
Follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for detailed procedures and to schedule a waste pickup.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. Due to the general cytotoxic potential of related compounds, it is plausible that it may interfere with fundamental cellular processes such as cell division or survival pathways. Further research is required to elucidate its precise mechanism of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
